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  • Product: 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride
  • CAS: 1803560-90-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4,4-Dimethylpiperidine-2-carboxylic acid HCl: Isoelectric Point and pKa Values

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary Introduction to 4,4-Dimethylpiperidine-2-carboxylic acid HCl 4,4-Dimethylpiperidine-2-carboxylic acid is a synthetic, no...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to 4,4-Dimethylpiperidine-2-carboxylic acid HCl

4,4-Dimethylpiperidine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid analog. Its rigid piperidine scaffold is of significant interest in medicinal chemistry, where such structures are used to introduce conformational constraints into peptides or small molecules.[1] This can lead to enhanced binding affinity, metabolic stability, and selectivity for therapeutic targets. The hydrochloride salt form is common for such amine-containing compounds to improve stability and aqueous solubility.

Understanding the pKa values of the carboxylic acid and the secondary amine, along with the resulting isoelectric point, is paramount for:

  • Predicting Solubility: The charge state of the molecule at a given pH dictates its solubility in aqueous and lipid environments.

  • Modeling Absorption and Distribution (ADME): The ability of the compound to cross biological membranes, like the intestinal wall or the blood-brain barrier, is heavily influenced by its ionization state.

  • Formulation Development: Knowledge of pKa and pI is essential for designing stable, bioavailable drug formulations.

  • Understanding Drug-Target Interactions: The charge of the molecule can be critical for electrostatic interactions within a receptor's binding pocket.

Theoretical Framework

Zwitterionic Nature and Acid-Base Equilibria

Like natural amino acids, 4,4-Dimethylpiperidine-2-carboxylic acid can exist in different ionic forms depending on the pH of the solution. It contains a weakly acidic carboxylic acid group and a weakly basic secondary amine. In aqueous solution, it can exist as a zwitterion, possessing both a positive and a negative charge, resulting in a net neutral charge.[2] The equilibria between the cationic, zwitterionic, and anionic forms are governed by two distinct pKa values.

  • pKa1: Represents the dissociation of the carboxylic acid proton (-COOH).

  • pKa2: Represents the dissociation of the proton from the protonated secondary amine (-NH2+).

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the deprotonated (conjugate base, A⁻) to protonated (acid, HA) forms of an ionizable group is described by the Henderson-Hasselbalch equation.[3][4]

pH = pKa + log ([A⁻]/[HA])

This equation is fundamental to understanding buffer solutions and predicting the ionization state of a molecule at any given pH.[5][6] When the concentrations of the acid and its conjugate base are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa.[4]

The Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[2][7] At this pH, the concentration of the zwitterionic form is maximized, and the molecule will not migrate in an electric field, a principle utilized in techniques like isoelectric focusing.[2][8] For a molecule with two ionizable groups like 4,4-Dimethylpiperidine-2-carboxylic acid, the pI can be calculated by averaging the two pKa values.[2]

pI = (pKa1 + pKa2) / 2

Predictive Analysis and Estimated Physicochemical Properties

Direct experimental pKa values for 4,4-Dimethylpiperidine-2-carboxylic acid are not extensively published. However, we can generate reliable estimates by starting with the known values of the parent compound, piperidine-2-carboxylic acid (pipecolic acid), and considering the electronic effect of the gem-dimethyl substitution.

The Parent Scaffold: Piperidine-2-carboxylic Acid (Pipecolic Acid)

Pipecolic acid is the foundational structure. Its experimentally determined pKa values are approximately:

  • pKa1 (Carboxylic Acid): ~2.28[9]

  • pKa2 (Secondary Amine): ~10.72[9]

Influence of the 4,4-Dimethyl Substitution

The key structural difference is the presence of two methyl groups at the C4 position of the piperidine ring. Methyl groups are known to have a weak electron-donating inductive effect (+I). This effect influences the acidity and basicity of the functional groups:

  • Effect on pKa1 (Carboxylic Acid): The electron-donating methyl groups slightly increase the electron density around the carboxylate group. This destabilizes the conjugate base (-COO⁻) to a small extent, making the carboxylic acid slightly weaker (i.e., less acidic). Therefore, pKa1 is expected to be slightly higher than that of pipecolic acid.

  • Effect on pKa2 (Secondary Amine): The +I effect of the methyl groups also increases electron density on the nitrogen atom, making the amine more basic. A more basic amine has a conjugate acid that is weaker (less willing to donate its proton). Consequently, pKa2 of the protonated amine is expected to be slightly higher than that of pipecolic acid.[10]

Estimated Physicochemical Data

Based on the analysis above, we can predict the approximate values for 4,4-Dimethylpiperidine-2-carboxylic acid.

ParameterPredicted ValueRationale
pKa1 ~2.3 - 2.5Slightly higher than pipecolic acid (~2.28) due to the +I effect of the gem-dimethyl group.
pKa2 ~10.8 - 11.0Slightly higher than pipecolic acid (~10.72) due to the +I effect of the gem-dimethyl group.
pI ~6.55 - 6.75Calculated as (pKa1 + pKa2) / 2.

Experimental Determination of pKa and pI

To obtain definitive values, experimental determination is essential. Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, accuracy, and low cost.[11][12]

Protocol for pKa Determination by Potentiometric Titration

This protocol describes the titration of 4,4-Dimethylpiperidine-2-carboxylic acid HCl with a strong base (NaOH).

Objective: To determine the pKa values corresponding to the carboxylic acid and the secondary amine functional groups.

Materials and Equipment:

  • 4,4-Dimethylpiperidine-2-carboxylic acid HCl

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[13]

  • High-purity deionized water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Nitrogen gas supply[12]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of 4,4-Dimethylpiperidine-2-carboxylic acid HCl and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.[12][13]

  • System Setup: Place the solution in the titration vessel with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.[13] Immerse the calibrated pH electrode in the solution.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the titration by forming carbonic acid.[12][13]

  • Initial Acidification (Optional but Recommended): Since the starting material is the HCl salt, the amine is already protonated. To ensure a clear starting point and capture both inflection points accurately, add a small amount of 0.1 M HCl to lower the initial pH to ~1.5-2.0.

  • Titration: Begin stirring the solution at a constant rate. Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration well past the second equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the recorded pH values versus the volume of NaOH added to generate a titration curve.

    • The curve will show two distinct buffer regions and two equivalence points (inflection points).

    • The pKa values are determined from the pH at the half-equivalence points. pKa1 is the pH at the midpoint of the first buffer region, and pKa2 is the pH at the midpoint of the second buffer region.[14]

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points. The half-equivalence points are halfway between the start and the first peak, and halfway between the first and second peaks.[15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 1-10 mM Sample Solution D Add Sample to Vessel with Stir Bar & KCl A->D B Calibrate pH Meter (pH 4, 7, 10) B->D C Standardize 0.1 M NaOH Titrant F Titrate with NaOH in Increments C->F E Purge with N2 Gas D->E E->F G Record pH vs. Volume F->G H Plot pH vs. Volume (Titration Curve) G->H I Calculate 1st Derivative (ΔpH/ΔV) H->I J Identify Equivalence & Half-Equivalence Points I->J K Determine pKa Values pH = pKa at half-equiv. J->K

Caption: Workflow for pKa Determination via Potentiometric Titration.

Isoelectric Point (pI) Determination

Method 1: Calculation from Experimental pKa Values (Primary Method) Once pKa1 and pKa2 have been accurately determined via titration, the isoelectric point is calculated directly using the formula: pI = (pKa1 + pKa2) / 2

Method 2: Capillary Isoelectric Focusing (cIEF) (Orthogonal Confirmation) cIEF is an instrumental technique that can be used to experimentally verify the calculated pI.[8][16]

  • Principle: A mixture of carrier ampholytes is used to create a stable pH gradient inside a capillary. When a voltage is applied, the sample molecule migrates through the capillary until it reaches the pH region that corresponds to its pI, where its net charge is zero, and it stops migrating.[8]

  • Procedure: The sample is mixed with pI markers (a set of proteins with known isoelectric points) and carrier ampholytes. The mixture is loaded into the capillary, and a high voltage is applied. The focused bands are then detected as they pass a UV detector.

  • Analysis: By plotting the migration time of the pI markers against their known pI values, a calibration curve is generated. The pI of the sample can then be interpolated from its migration time.

Ionic_Equilibria Cationic Cationic Form (Net Charge +1) Low pH Zwitterionic Zwitterionic Form (Net Charge 0) pH ≈ pI Cationic->Zwitterionic pKa1 Anionic Anionic Form (Net Charge -1) High pH Zwitterionic->Anionic pKa2

Caption: Ionic Equilibria of 4,4-Dimethylpiperidine-2-carboxylic acid.

Applications in Drug Development

The experimentally determined pKa and pI values are immediately applicable in several areas of drug development:

  • Solubility Profiling: The data allows for the creation of a pH-solubility profile, predicting where the drug will best dissolve in the gastrointestinal tract.

  • Salt Form Selection: Understanding the pKa of the basic nitrogen is crucial for selecting appropriate counter-ions to form stable, crystalline salts with desirable properties.

  • In Silico Modeling: Accurate pKa values are critical inputs for computational models that predict ADME properties, helping to prioritize candidates early in the discovery process.

  • Analytical Method Development: This information is vital for developing separation methods in techniques like HPLC and capillary electrophoresis, where buffer pH controls the retention and migration of the analyte.

Conclusion

While the precise experimental pKa and pI values for 4,4-Dimethylpiperidine-2-carboxylic acid HCl require empirical determination, a robust predictive framework can be established based on its parent structure, pipecolic acid. The gem-dimethyl substitution is predicted to slightly increase both pKa values. This guide provides the detailed, field-proven methodology for potentiometric titration to accurately measure these critical physicochemical parameters. The resulting data are indispensable for the rational design and development of drug candidates, enabling researchers to predict and optimize their biopharmaceutical behavior from the earliest stages of discovery through to formulation.

References

  • ChemAxon Marvin Software . (2020). Calculator plugins were used for structure property prediction and calculation, Marvin v20.11. [Link]

  • Master Organic Chemistry . (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • PubChem . Pipecolic acid, (-)- | C6H11NO2 | CID 439227. [Link]

  • Creative Bioarray . Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark . (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting . (2023, December 14). Tuning basicity. [Link]

  • Massachusetts Institute of Technology . The Potentiometric Titration of an Acid Mixture. [Link]

  • Wikipedia . Henderson–Hasselbalch equation. [Link]

  • Microbe Notes . (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • BYJU'S . Henderson-Hasselbalch Equation. [Link]

  • Study.com . Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Khan Academy . (2013, September 17). Isoelectric point and zwitterions. [Link]

  • SciSpace . Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • MtoZ Biolabs . How to Measure the Isoelectric Point of Proteins. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Mastering Amide Couplings with Sterically Hindered 4,4-Dimethylpiperidine-2-carboxylic acid Hydrochloride

Introduction: The Synthetic Utility and Challenge of Hindered Cyclic Scaffolds In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility and Challenge of Hindered Cyclic Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. 4,4-Dimethylpiperidine-2-carboxylic acid, a cyclic amino acid derivative, offers a rigid piperidine core decorated with a gem-dimethyl group. This structure provides a valuable building block for introducing specific 3D-pharmacophores, improving metabolic stability, and fine-tuning ligand-receptor interactions.

However, the very features that make this molecule attractive also present a significant synthetic challenge. The steric bulk imposed by the gem-dimethyl group at the C4 position, combined with the inherent rigidity of the piperidine ring, significantly encumbers the C2-carboxylic acid. This steric hindrance dramatically slows the kinetics of amide bond formation, often leading to low yields or complete reaction failure with standard coupling protocols.[1]

This guide provides a detailed analysis of the underlying chemical principles and offers robust, field-proven protocols for successfully performing amide coupling reactions with this and other similarly hindered substrates. We will explore the rationale behind reagent selection, provide step-by-step methodologies, and offer troubleshooting strategies to empower researchers to confidently incorporate this valuable scaffold into their synthetic programs.

The Causality of Hindrance: Why Standard Methods Fail

The success of an amide coupling reaction hinges on two key events: the activation of the carboxylic acid to create a highly electrophilic intermediate, and the subsequent nucleophilic attack by the amine. Steric hindrance around the carboxylic acid impedes both steps.

  • Inhibited Activation: The bulky gem-dimethyl groups can sterically shield the carboxylic acid, slowing its initial reaction with common, less potent activating agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

  • Blocked Nucleophilic Attack: Even if an activated intermediate is formed (e.g., an O-acylisourea), the steric environment makes it difficult for the incoming amine's lone pair to achieve the correct trajectory for nucleophilic attack on the carbonyl carbon.

This kinetic suppression allows side reactions to become dominant, such as the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea, which terminates the desired reaction pathway.[3] Therefore, overcoming this challenge requires a strategic shift away from conventional reagents toward more powerful and rapid-acting systems.

Strategic Reagent Selection for Hindered Couplings

For demanding substrates like 4,4-Dimethylpiperidine-2-carboxylic acid, the choice of coupling reagent is the most critical reaction parameter. The goal is to generate a highly reactive activated ester intermediate much faster than any potential side reactions can occur.[4]

Limitations of Carbodiimides

Standard carbodiimide reagents like DCC and EDC are often insufficient for sterically demanding couplings.[5] While economical, their mechanism proceeds through a moderately reactive O-acylisourea intermediate that is susceptible to hydrolysis and rearrangement, especially when the subsequent amine attack is slow.[6][7]

The Superiority of Aminium/Uronium and Phosphonium Salts

Modern coupling reagents are designed to rapidly and irreversibly generate highly reactive ester intermediates. These are broadly classified into aminium/uronium salts and phosphonium salts.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents are among the most effective for hindered couplings.[5] HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is particularly noteworthy. It reacts with the carboxylate to form a highly reactive OAt-active ester.[8][9] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (a neighboring group effect), which stabilizes the transition state and accelerates the rate of amidation.[8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent that generates a reactive OBt ester. It is known for its high efficiency in sterically hindered situations and for minimizing racemization.[4][10]

Data-Driven Reagent Comparison

The following table summarizes the relative effectiveness of common coupling reagents for challenging amide bond formations.

Reagent ClassExample ReagentActivated IntermediateRelative ReactivityKey Considerations & Byproducts
Carbodiimide EDC, DICO-acylisoureaLow-ModerateEconomical but often fails for hindered couplings. Urea byproducts can be difficult to remove (DIC) or are water-soluble (EDC).[3][11]
Aminium (Imonium) HBTU, TBTUO-Benzotriazolyl (OBt) esterHighVery effective, but the HOBt byproduct is explosive. Tetramethylurea byproduct can be difficult to remove via chromatography.[10][12]
Aminium (Imonium) HATU O-Azabenzotriazolyl (OAt) ester Very High Considered the gold standard for difficult couplings due to anchimeric assistance.[8][9] HOAt is also explosive.
Phosphonium PyBOPO-Benzotriazolyl (OBt) esterHighDoes not cause guanidinylation of primary amines. Phosphoramide byproduct can be challenging to remove.[10]

Reaction Mechanisms Visualized

Understanding the reaction pathway is crucial for optimization and troubleshooting.

Diagram 1: HATU-Mediated Coupling Pathway

This mechanism highlights the rapid formation of the highly reactive OAt-ester, which is the key to successfully coupling hindered substrates.[8][13]

HATU_Mechanism Figure 1: HATU Activation & Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (4,4-diMe-Pip-COOH) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - H-Base⁺ Base Base (DIPEA) ActiveEster OAt Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amine->Tetrahedral Amide R-CO-NHR' (Product) Tetrahedral->Amide - HOAt HOAt HOAt (Byproduct) Tetrahedral->HOAt releases

Caption: Figure 1: HATU Activation & Coupling Mechanism.

Diagram 2: EDC-Mediated Coupling Pathway

This pathway illustrates the formation of the less stable O-acylisourea intermediate, highlighting the potential for hydrolysis, a common failure mode in slow reactions.[3][7]

EDC_Mechanism Figure 2: Carbodiimide (EDC) Activation & Potential Side Reaction RCOOH R-COOH O_acyl O-acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl Amide Amide Product O_acyl->Amide + R'-NH₂ (Fast) Hydrolysis Hydrolysis (Side Reaction) O_acyl->Hydrolysis + H₂O (Slow reaction) Amine R'-NH₂ Amine->Amide Urea EDC-Urea (Byproduct) Amide->Urea releases Hydrolysis->RCOOH Reforms starting material

Caption: Figure 2: Carbodiimide (EDC) Activation & Potential Side Reaction.

Experimental Protocols

The following protocols are designed for solution-phase synthesis. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Diagram 3: General Experimental Workflow

Workflow Figure 3: General Workflow for Hindered Amide Coupling start Start prep Prepare Anhydrous Solvent & Reagents start->prep dissolve_acid Dissolve Carboxylic Acid & Coupling Reagent prep->dissolve_acid add_base Add Base (DIPEA) Initiate Pre-activation dissolve_acid->add_base pre_activation Stir for 5-15 min (Activation) add_base->pre_activation add_amine Add Amine pre_activation->add_amine reaction Monitor Reaction (TLC / LC-MS) add_amine->reaction workup Aqueous Workup reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Pure Amide) purify->end

Caption: Figure 3: General Workflow for Hindered Amide Coupling.

Protocol 1: High-Efficacy Coupling using HATU (Recommended)

This protocol is optimized for achieving the highest possible yield with sterically demanding substrates.

Materials:

  • 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reagent Preparation: To a dry, inerted reaction vessel, add 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous NMP to dissolve the solids (concentration typically 0.1-0.5 M).

    • Scientist's Note: NMP is often superior to DMF for solvating complex or aggregation-prone peptides and can enhance reaction rates for difficult couplings.[5]

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. The solution may change color (e.g., to yellow). Allow the mixture to stir at 0 °C for 5-10 minutes for pre-activation.

    • Scientist's Note: Two equivalents of DIPEA are required to neutralize the hydrochloride salt and the carboxylic acid proton. A third equivalent ensures the medium remains basic, which is optimal for the coupling reaction. Using a non-nucleophilic base like DIPEA is critical to avoid competitive reaction with the activated ester.[14]

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous NMP. Add this solution to the pre-activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

    • Scientist's Note: Sterically hindered couplings are slow. Monitor the reaction by LC-MS or TLC. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, but should be used cautiously to avoid potential side reactions.[5]

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or Dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove NMP/DMF), 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Economical Approach using EDC/HOBt

This protocol uses less expensive reagents but may require longer reaction times and may provide lower yields. It is a viable option when cost is a primary concern.

Materials:

  • 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (1.0 eq)

  • Amine (1.2 eq)

  • EDC (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • DIPEA (2.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reagent Preparation: To a dry, inerted reaction vessel, add 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Scientist's Note: HOBt is added to suppress side reactions and reduce the risk of racemization by converting the initial O-acylisourea into a more stable, yet still reactive, HOBt-ester.[3]

  • Dissolution & Neutralization: Add anhydrous DCM and stir to dissolve. Cool the mixture to 0 °C and add DIPEA (2.1 eq).

  • Activation: Stir the mixture at 0 °C for 15-20 minutes.

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction progress should be closely monitored by LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1. The EDC-urea byproduct is water-soluble and should be removed during the aqueous work-up.[15]

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Low or No Yield Insufficient reagent reactivity.Switch from EDC/HOBt to HATU or PyBOP.[5]
Reaction time is too short.Extend the reaction time to 24-48 hours. Monitor by LC-MS until starting material is consumed.
Incomplete Reaction Steric hindrance is too extreme for the conditions.Double Coupling: After the initial coupling time (e.g., 4 hours), add a second fresh portion of coupling reagent and base (0.5 eq each) and let it react further.[5]
Microwave Synthesis: If available, use a microwave reactor to apply controlled heating, which can dramatically accelerate slow reactions.[5]
Difficult Byproduct Removal Tetramethylurea (from HATU/HBTU) or Phosphoramide (from PyBOP) is co-eluting with the product.Modify the aqueous workup with multiple washes. Consider reverse-phase chromatography for purification if the product is suitable.

Conclusion

The successful synthesis of amides from sterically hindered building blocks like 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is not a matter of chance, but of informed chemical strategy. By understanding the kinetic barriers imposed by steric bulk and selecting powerful, modern coupling reagents such as HATU, researchers can overcome these challenges. The protocols and principles outlined in this guide provide a robust framework for achieving high-yield amide bond formation, enabling the confident and efficient incorporation of these valuable, conformationally-defined scaffolds into the next generation of therapeutic candidates.

References

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • PubChemLite. 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride (C8H15NO2). Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • ACS Publications. 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Available at: [Link]

Sources

Application

Application Note: Efficient Incorporation of 4,4-Dimethylpiperidine-2-carboxylic acid HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the successful incorporation of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride, a sterically hindered cyclic amino acid analog, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unique conformational constraints imposed by the gem-dimethyl substitution at the C4 position make this building block highly valuable for designing structured peptidomimetics with enhanced biological activity and stability.[1][2] However, its significant steric bulk presents considerable challenges to standard SPPS protocols. This document outlines the underlying principles, optimized protocols, and critical parameters necessary to overcome these hurdles, ensuring high coupling efficiency and peptide purity.

Introduction: The Role of Sterically Hindered Analogs in Peptide Design

The design of peptides with defined secondary structures is a cornerstone of modern drug discovery.[3] Non-proteinogenic amino acids, particularly those with constrained geometries, are instrumental in this endeavor. 4,4-Dimethylpiperidine-2-carboxylic acid, an α,α-disubstituted cyclic amino acid, serves as a potent tool for inducing specific turns and rigidifying the peptide backbone. This conformational restriction can lead to peptides with increased receptor affinity, enhanced proteolytic resistance, and improved pharmacokinetic profiles.[2][4]

The primary challenge in utilizing such building blocks lies in the steric hindrance around the carboxylic acid and the secondary amine, which significantly slows down the kinetics of peptide bond formation.[5] Standard coupling conditions often result in incomplete reactions, leading to deletion sequences and complex purification challenges. This guide provides a systematic approach to address these issues, enabling the routine and efficient use of this valuable synthetic handle.

Physicochemical Properties and Handling

4,4-Dimethylpiperidine-2-carboxylic acid is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling as a solid.

  • Form: Crystalline solid

  • Molecular Weight: 113.20 g/mol (free base)

  • Key Structural Feature: A piperidine ring with gem-dimethyl groups at the C4 position, creating a rigid, chair-like conformation.

Crucial Handling Note: The presence of the HCl salt necessitates a neutralization step in situ during the coupling reaction. The base used for activation (e.g., DIPEA or NMM) must be added in sufficient excess to neutralize both the amino acid salt and the acidic species generated during coupling reagent activation.

Core Principles for Efficient Coupling

The successful incorporation of 4,4-Dimethylpiperidine-2-carboxylic acid hinges on enhancing the reactivity of the coupling reaction to overcome the high activation energy barrier imposed by steric hindrance. The following principles are key:

  • Potent Activation: Utilize high-reactivity coupling reagents. Standard carbodiimides like DCC or DIC are often insufficient.[6] Aminium/uronium or phosphonium salt-based reagents are highly recommended.[7][8]

  • Extended Reaction Times: Allow sufficient time for the sterically hindered coupling to proceed to completion. Standard 30-60 minute coupling times are often inadequate.[9]

  • Elevated Temperature: Microwave-assisted SPPS can be particularly effective in driving difficult couplings by providing localized, rapid heating, thereby accelerating reaction rates.[10]

  • Optimal Solvation: Maintaining good solvation of the growing peptide-resin is critical to prevent aggregation, which can further impede coupling.[11] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5]

  • Double Coupling: Repeating the coupling step with fresh reagents is a robust strategy to ensure the reaction goes to completion.[12]

Experimental Workflow and Protocols

The following section details a step-by-step protocol for the manual incorporation of Fmoc-4,4-Dimethylpiperidine-2-carboxylic acid into a peptide sequence. The principles are directly applicable to automated synthesizers.

Workflow Overview

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in NMP Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (NMP) Deprotect->Wash1 Couple Coupling Step (See Protocol 4.3) Wash1->Couple Wash2 Wash (NMP/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotect Next Amino Acid Cleave Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleave Final Residue Purify Purification (HPLC) Cleave->Purify

Caption: General workflow for SPPS incorporating the specialized coupling step.

Protocol: Fmoc Deprotection

This is a standard step in Fmoc-SPPS.

  • Resin Preparation: Swell the peptide-resin in NMP or DMF for at least 30 minutes in a suitable reaction vessel.[5][13] Drain the solvent.

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin.[9] Agitate for 3 minutes, then drain.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (5-7 times) to ensure complete removal of piperidine.[9]

Protocol: Coupling of Fmoc-4,4-Dimethylpiperidine-2-carboxylic acid

This protocol is optimized for sterically hindered amino acids. This assumes a 0.1 mmol synthesis scale.

  • Reagent Preparation: In a separate vessel, dissolve:

    • Fmoc-4,4-Dimethylpiperidine-2-carboxylic acid (4-5 equivalents relative to resin loading)

    • A suitable coupling reagent, e.g., HATU or HCTU (3.9-4.9 equivalents)

    • An additive like HOAt may be included if not already part of the coupling reagent.[7]

    • Dissolve these components in a minimal amount of NMP or DMF.

  • Pre-activation and Neutralization: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents), to the reagent mixture.[7] The excess is critical to neutralize the HCl salt of the amino acid. Agitate the mixture for 1-5 minutes to allow for pre-activation.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time & Temperature:

    • Room Temperature: Agitate the reaction mixture for a minimum of 2-4 hours. For particularly difficult couplings, this can be extended to 12 hours (overnight).[9]

    • Microwave-Assisted: Utilize multiple microwave cycles (e.g., 2-3 cycles of 10-15 minutes at 75-90°C). This is highly effective at driving the reaction to completion.

  • Monitoring and Washing: After the initial coupling, wash the resin with NMP. Perform a Kaiser test to check for the presence of free primary amines.[5]

    • Negative Kaiser Test (Blue beads): The coupling is likely complete. Proceed to the next deprotection cycle.

    • Positive Kaiser Test (Colorless/Yellow beads): The coupling is incomplete. Proceed to the double coupling step.

  • Double Coupling (if required): Repeat steps 1-4 with a fresh solution of activated amino acid. This second coupling is strongly recommended to maximize yield and minimize deletion peptides.

  • Final Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.[9]

Protocol: Cleavage and Final Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[5]

  • Cleavage: Add a standard cleavage cocktail, such as TFA/TIPS/H₂O (95:2.5:2.5), to the resin.[5] Agitate gently for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the peptide using standard reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary and Recommendations

The choice of coupling reagent and conditions is paramount for success. The following table summarizes recommended parameters for incorporating Fmoc-4,4-Dimethylpiperidine-2-carboxylic acid.

ParameterRecommendationRationale & Citation
Coupling Reagent HATU, HCTU, PyAOP, COMU These aminium/uronium and phosphonium reagents form highly reactive activated esters capable of overcoming significant steric barriers.[6][7]
Base DIPEA, 2,4,6-Collidine Non-nucleophilic bases are required to prevent unwanted side reactions. A significant excess is needed to neutralize the HCl salt.[7]
Solvent NMP, DMF NMP is often superior due to its excellent solvating properties, which can help mitigate on-resin aggregation.[5]
Equivalents (AA) 4-5 eq. A higher excess of the sterically hindered amino acid drives the reaction equilibrium towards the product.
Reaction Time 2-12 hours (RT) or 2-3 cycles (Microwave) Steric hindrance dramatically slows reaction kinetics, necessitating longer reaction times or energy input to achieve completion.[9]
Monitoring Kaiser Test A reliable qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.[5]
Strategy Double Coupling Highly recommended to ensure maximum incorporation and minimize the formation of challenging-to-remove deletion sequences.[12]

Troubleshooting

  • Problem: Persistently positive Kaiser test after extended coupling.

    • Solution: Switch to a more potent coupling reagent (e.g., PyAOP).[6] Consider using a solvent mixture known to disrupt aggregation, such as DCM/DMF/NMP (1:1:1).[5]

  • Problem: Low final yield of the desired peptide.

    • Solution: Ensure complete Fmoc deprotection before the hindered coupling step. Implement double coupling as a standard procedure for this residue.

  • Problem: Racemization.

    • Solution: While less common for this specific residue type, avoid excessively high temperatures for prolonged periods. The use of additives like HOAt can help suppress racemization.[7]

Conclusion

The successful incorporation of 4,4-Dimethylpiperidine-2-carboxylic acid HCl in SPPS is readily achievable with strategic adjustments to standard protocols. By employing potent coupling reagents, extending reaction times or using microwave assistance, and implementing rigorous monitoring with double coupling, researchers can effectively leverage this valuable building block to create novel, conformationally defined peptidomimetics for advanced therapeutic and research applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
  • MDPI. (2016).
  • Nowick Laboratory. (2020).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • AAPPTEC. Coupling Reagents.
  • SciELO. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ECHA.
  • ScienceDirect. (2004). Recent development of peptide coupling reagents in organic synthesis.
  • PMC. (2016).
  • Merck Millipore. Novabiochem® Coupling reagents.
  • BenchChem. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid.
  • PubMed. (2008).
  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • BLD Pharm. 137734-86-2|4,4-Dimethylpiperidine-2-carboxylic acid.
  • Nature. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • MilliporeSigma. 4,4-dimethylpiperidine AldrichCPR.
  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • UPCommons. DESIGNING PEPTIDOMIMETICS.
  • National Open Access Monitor, Ireland. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • Research and Reviews. (2024).

Sources

Method

Application Note: Enantioselective Synthesis of Chiral 4,4-Dimethylpiperidine-2-carboxylic Acid Derivatives

Executive Summary & Pharmacological Relevance The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a privileged pharmacophore embedded in numerous natural products, local anesthetics, and enzyme inhibitors[1]. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a privileged pharmacophore embedded in numerous natural products, local anesthetics, and enzyme inhibitors[1]. The introduction of a gem-dimethyl group at the 4-position to yield 4,4-dimethylpiperidine-2-carboxylic acid (and its orthogonally protected derivatives, e.g., CAS 155302-06-0) significantly alters the conformational landscape of the molecule. This steric bulk restricts the piperidine ring to specific chair conformations, enhancing metabolic stability against cytochrome P450 oxidation and increasing lipophilicity for improved blood-brain barrier (BBB) penetration.

Historically, asymmetric syntheses of pipecolic acid derivatives relied on chiral auxiliary-induced Aza-Diels-Alder reactions[2] or stoichiometric chiral pool starting materials. However, modern process chemistry demands highly atom-economical, catalytic enantioselective methods[3]. This application note details two state-of-the-art, self-validating workflows for the asymmetric synthesis of 4,4-dimethylpipecolic acid derivatives: Transition-Metal Chemocatalysis (Ir-catalyzed asymmetric hydrogenation) and Biocatalysis (Engineered Imine Reductases).

Strategic Overview: Chemocatalysis vs. Biocatalysis

The synthesis of the 4,4-dimethylpipecolic acid core relies on the reduction of the corresponding cyclic imine precursor: tert-butyl 4,4-dimethyl-3,4,5,6-tetrahydropyridine-2-carboxylate. The gem-dimethyl group creates severe 1,3-diaxial steric hindrance during the transition state of reduction, making facial discrimination (Re vs. Si) challenging.

  • Chemocatalytic Approach: Utilizes Iridium(I) complexes bearing chiral P,N-ligands (e.g., Ir-PHOX). The highly tunable chiral pocket of the Ir-catalyst overcomes the steric bulk of the 4-position, delivering hydride with high facial selectivity under elevated H₂ pressure.

  • Biocatalytic Approach: Employs engineered Imine Reductases (IREDs). While wild-type IREDs often lack the active site volume for bulky gem-dimethyl groups, engineered variants (e.g., IRED-3 with specific active-site mutations) accommodate the substrate, utilizing NADPH to deliver a hydride with exquisite (>99%) enantioselectivity[4][5].

G Substrate Cyclic Imine Precursor 4,4-Dimethyl-Δ1-piperideine Chemo Chemocatalysis [Ir(COD)(L)]BArF / H2 Substrate->Chemo 50 bar H2, Toluene Bio Biocatalysis Engineered IRED / NADPH Substrate->Bio pH 7.5 Buffer, GDH Product Chiral Product (S)-4,4-Dimethylpipecolic acid Chemo->Product >95% Yield, 98% ee Bio->Product >99% Conv, >99% ee

Caption: Divergent synthetic strategies for chiral 4,4-dimethylpipecolic acid derivatives.

Workflow 1: Chemocatalytic Asymmetric Hydrogenation

Causality & Rationale: Iridium-catalyzed asymmetric hydrogenation is the industry standard for cyclic imines. Unlike Rh- or Ru-BINAP systems which often require coordinating directing groups, Ir-PHOX catalysts do not require adjacent coordinating heteroatoms. The bulky tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion is critical; it prevents catalyst deactivation via formation of inactive Ir-hydride dimers, ensuring a long-lived, highly active cationic species.

Protocol 1.1: Ir-Catalyzed Hydrogenation

Note: This protocol is a self-validating system. Conversion must be verified prior to depressurization to prevent partial racemization pathways associated with reversible hydride insertion.

Reagents & Materials:

  • Substrate: tert-butyl 4,4-dimethyl-3,4,5,6-tetrahydropyridine-2-carboxylate (10.0 mmol)

  • Catalyst: [Ir(COD)((S)-tBu-PHOX)]BArF (0.1 mmol, 1 mol%)

  • Solvent: Anhydrous Toluene (degassed, 20 mL)

  • Equipment: High-pressure stainless steel autoclave with magnetic stirring.

Step-by-Step Procedure:

  • Inertion & Loading: Inside an argon-filled glovebox, charge a glass autoclave liner with the cyclic imine substrate (2.11 g, 10.0 mmol) and the Ir-catalyst (149 mg, 0.1 mmol).

  • Solvation: Add 20 mL of anhydrous, degassed toluene. Stir gently until a homogeneous orange/red solution is obtained.

  • Pressurization: Transfer the sealed liner to the autoclave. Purge the reactor with H₂ gas (3 cycles of 10 bar). Pressurize the reactor to 50 bar H₂.

  • Reaction: Stir the mixture at 800 rpm at 25 °C for 12 hours. The causality of maintaining 25 °C is to maximize enantiomeric excess; higher temperatures increase the rate of the non-selective background reduction.

  • Quenching & Workup: Carefully vent the H₂ gas. The solution should have turned pale yellow. Concentrate the mixture under reduced pressure.

  • Boc-Protection (Optional but recommended for isolation): Dissolve the crude amine in DCM (20 mL). Add N,N-diisopropylethylamine (DIPEA, 12.0 mmol) and Boc-anhydride (11.0 mmol). Stir for 4 hours at room temperature.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid tert-butyl ester.

In-Process Control (IPC):

  • Chiral HPLC: Chiralcel OD-H column, Hexane/i-PrOH (95:5), 1.0 mL/min, UV 210 nm. Verify ee > 98% before proceeding to Boc-protection.

Workflow 2: Biocatalytic Asymmetric Reduction

Causality & Rationale: Imine reductases (IREDs) catalyze the direct asymmetric reduction of cyclic imines using NADPH as a hydride source[4]. Because NADPH is cost-prohibitive at stoichiometric scales, a robust cofactor regeneration system using Glucose Dehydrogenase (BmGDH) and D-glucose is mandatory[6]. This shifts the thermodynamic equilibrium entirely toward the amine product while maintaining a self-sustaining catalytic cycle.

G Imine Cyclic Imine IRED Engineered IRED Imine->IRED Amine Chiral Pipecolic Acid IRED->Amine NADP NADP+ IRED->NADP NADPH NADPH NADPH->IRED Hydride Transfer GDH BmGDH NADP->GDH GDH->NADPH Glucono D-Gluconolactone GDH->Glucono Glucose D-Glucose Glucose->GDH

Caption: Biocatalytic cascade utilizing IRED and GDH for continuous cofactor regeneration.

Protocol 2.1: IRED-Catalyzed Reduction

Note: Enzyme stability is highly dependent on pH and temperature. Strict adherence to the buffer composition ensures the self-validation of the enzymatic cascade.

Reagents & Materials:

  • Substrate: 4,4-dimethyl-Δ1-piperideine-2-carboxylic acid (50 mM)

  • Enzymes: Purified IRED-3 variant (2 mg/mL), BmGDH (1 mg/mL)

  • Cofactor & Sacrificial Substrate: NADP⁺ (0.5 mM), D-Glucose (100 mM)

  • Buffer: 100 mM Potassium Phosphate (KPi) buffer, pH 7.5, containing 2% (v/v) DMSO to aid substrate solubility.

Step-by-Step Procedure:

  • Reaction Matrix Preparation: In a 50 mL bioreactor, prepare 20 mL of the KPi buffer (pH 7.5). Dissolve D-Glucose (360 mg, 100 mM) and NADP⁺ (7.8 mg, 0.5 mM).

  • Enzyme Addition: Add the lyophilized BmGDH (20 mg) and the engineered IRED-3 (40 mg). Stir gently at 150 rpm at 30 °C for 10 minutes to ensure full reconstitution.

  • Substrate Feeding: Dissolve the cyclic imine substrate (155 mg, 50 mM final concentration) in 400 µL of DMSO. Add this dropwise to the bioreactor to prevent localized precipitation.

  • Biotransformation: Incubate the reaction at 30 °C, 250 rpm for 24 hours. Maintain pH at 7.5 using a titrator (1 M NaOH), as the generation of gluconic acid (from gluconolactone hydrolysis) will otherwise acidify the medium and denature the IRED.

  • Quenching: Terminate the reaction by heating the mixture to 65 °C for 15 minutes to denature the proteins, followed by rapid cooling on ice.

  • Isolation: Centrifuge at 10,000 × g for 15 minutes to pellet the denatured proteins. The supernatant contains the highly enantioenriched (S)-4,4-dimethylpiperidine-2-carboxylic acid. Isolate via strongly acidic cation exchange chromatography (e.g., Dowex 50WX8), eluting with 1 M NH₄OH.

In-Process Control (IPC):

  • LC-MS/MS: Monitor the disappearance of the imine mass [M+H]⁺ and the appearance of the amine mass.

Quantitative Data Presentation

The selection of the appropriate methodology depends heavily on the scale, infrastructure, and downstream requirements of the drug development program. The table below summarizes the critical comparative metrics of both workflows.

ParameterChemocatalytic (Ir-PHOX)Biocatalytic (IRED-3)
Catalyst Loading 1.0 mol%2 mg/mL (Enzyme)
Reaction Medium Anhydrous Toluene / DCMAqueous KPi Buffer (pH 7.5)
Operating Conditions 50 bar H₂, 25 °CAmbient pressure, 30 °C
Enantiomeric Excess (ee) 95 - 98%>99%
Typical Yield 90 - 95%85 - 92% (Isolated)
Scalability High (Standard industrial autoclave)High (Requires pH stat & cofactor regen)
Environmental Impact Moderate (Heavy metals, VOCs)Low (Aqueous, renewable catalysts)

References

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly Enantioselective Synthesis of Pipecolic Acid Derivatives via an Asymmetric Aza-Diels-Alder Reaction Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity Source: Plant Physiology (PMC / NIH) URL:[Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Source: US Patent 10370648B2 (Google Patents)

Sources

Application

Scale-up manufacturing processes for 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

An Application Guide to the Scalable Manufacturing of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride Abstract This document provides a comprehensive guide to the scale-up manufacturing of 4,4-Dimethylpiperidine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Manufacturing of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride, a key building block in modern pharmaceutical synthesis. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring a robust and reproducible manufacturing workflow. This guide details a scalable synthetic route, in-depth purification protocols, the integration of Process Analytical Technology (PAT) for real-time quality control, and critical safety and regulatory considerations. The protocols and insights provided are intended for researchers, chemists, and drug development professionals tasked with transitioning this molecule from laboratory-scale synthesis to industrial production.

Introduction and Strategic Importance

4,4-Dimethylpiperidine-2-carboxylic acid and its derivatives are important structural motifs found in a variety of biologically active compounds. The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational properties and synthetic versatility.[] The gem-dimethyl substitution at the C4 position can confer unique pharmacological properties, such as increased metabolic stability or enhanced binding affinity to therapeutic targets.

The successful scale-up of this Active Pharmaceutical Ingredient (API) intermediate is contingent upon a process that is not only high-yielding but also cost-effective, safe, and compliant with stringent regulatory standards.[2][3] This guide is structured to provide a holistic manufacturing strategy, grounded in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT).

Recommended Synthetic Pathway: Catalytic Hydrogenation

The most industrially viable and scalable route for the synthesis of saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[][4] This approach is favored for its high efficiency, atom economy, and the availability of well-established catalytic systems.

The proposed pathway begins with a suitable 4,4-dimethylpyridine-2-carboxylic acid precursor, which undergoes esterification followed by catalytic hydrogenation to yield the piperidine ring system. The final step involves the formation of the hydrochloride salt, which facilitates purification and improves the stability and handling of the final product.

G cluster_0 Process Overview Start 4,4-Dimethyl-2-pyridinecarboxylic Acid Precursor Esterification Step 1: Esterification Start->Esterification Ethanol, Thionyl Chloride Hydrogenation Step 2: Catalytic Hydrogenation Esterification->Hydrogenation Ethyl 4,4-Dimethylpyridine-2-carboxylate Salt_Formation Step 3: HCl Salt Formation & Isolation Hydrogenation->Salt_Formation Catalyst (e.g., Pd/C), H2 Ethyl 4,4-Dimethylpiperidine-2-carboxylate (Free Base) Purification Step 4: Recrystallization Salt_Formation->Purification HCl in Isopropanol Final_Product 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride Purification->Final_Product Ethanol/Ethyl Acetate

Caption: High-level workflow for the synthesis of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride.

Detailed Manufacturing Protocols

These protocols are designed for pilot-scale or industrial production. All operations should be conducted in accordance with current Good Manufacturing Practices (cGMP).[3]

Step 1: Esterification of the Pyridine Precursor

Causality: The carboxylic acid is converted to its ethyl ester to improve solubility in organic solvents used during hydrogenation and to facilitate subsequent handling and purification steps. Thionyl chloride is an effective and common reagent for this transformation.[5]

ParameterValueRationale
Reactants 4,4-Dimethyl-2-pyridinecarboxylic Acid, Anhydrous Ethanol, Thionyl ChlorideStandard esterification components.
Solvent Anhydrous EthanolActs as both solvent and reactant.
Temperature < 30°C (Thionyl Chloride Addition), Reflux (65-75°C)Controls the initial exothermic reaction and drives the reaction to completion.
Reaction Time 2-4 hoursMonitored by HPLC for completion.
Work-up Solvent evaporation, neutralization with base, extractionIsolates the ester product from reagents and salts.

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with anhydrous ethanol (5 L/kg of starting material). Ensure the reactor is inerted with nitrogen.

  • Reactant Charging: Suspend 4,4-Dimethyl-2-pyridinecarboxylic Acid (1.0 eq) in the ethanol with agitation.

  • Reagent Addition: Cool the suspension to 10-15°C. Slowly add thionyl chloride (1.2 eq) subsurface, maintaining the temperature below 30°C. A significant exotherm will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 70°C) and maintain for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress using HPLC until the starting material is <1.0%.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under vacuum to remove excess ethanol and thionyl chloride.

  • Isolation: Dissolve the residue in dichloromethane. Carefully neutralize with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude Ethyl 4,4-Dimethylpyridine-2-carboxylate as an oil.

Step 2: Catalytic Hydrogenation

Causality: The aromatic pyridine ring is reduced to a piperidine ring using hydrogen gas and a heterogeneous catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The reaction is performed under pressure to increase the rate of hydrogenation.

ParameterValueRationale
Reactant Ethyl 4,4-Dimethylpyridine-2-carboxylateThe substrate for reduction.
Catalyst 10% Palladium on Carbon (Pd/C)Efficient and recyclable catalyst for pyridine hydrogenation.
Solvent Methanol or EthanolProvides good solubility for the substrate and is stable under hydrogenation conditions.
Hydrogen Pressure 4-5 MPa (approx. 580-725 psi)Higher pressure increases reaction rate and efficiency.[6]
Temperature 50-60°CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 8-12 hoursMonitored by HPLC or GC for completion.

Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with a solution of Ethyl 4,4-Dimethylpyridine-2-carboxylate (1.0 eq) in methanol (10 L/kg).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (5-10% w/w) to the reactor.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen several times, followed by purging with hydrogen gas. Pressurize the reactor to 4-5 MPa with hydrogen.

  • Reaction: Heat the mixture to 50-60°C with vigorous agitation to ensure good catalyst suspension. Maintain the hydrogen pressure throughout the reaction.

  • IPC: Monitor the reaction by observing hydrogen uptake and periodically sampling (with appropriate safety measures) for HPLC or GC analysis until the starting material is consumed.

  • Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under vacuum to yield crude Ethyl 4,4-Dimethylpiperidine-2-carboxylate as the free base.

Step 3 & 4: Hydrochloride Salt Formation and Purification by Recrystallization

Causality: Formation of the hydrochloride salt converts the liquid free-base into a stable, crystalline solid, which is the standard form for pharmaceutical intermediates. This step is also a highly effective method of purification, as the salt often has significantly different solubility properties than impurities.[7][8] Recrystallization from a suitable solvent system further refines the product to meet stringent purity requirements.[9]

ParameterValueRationale
Reactant Ethyl 4,4-Dimethylpiperidine-2-carboxylate (Free Base)The product to be converted and purified.
Reagent Concentrated HCl or HCl gas in a solvent (e.g., Isopropanol)Provides the chloride counter-ion for salt formation.
Crystallization Solvent Isopropanol, Ethanol/Ethyl AcetateSolvents where the hydrochloride salt has low solubility at cooler temperatures, allowing for precipitation.
Temperature pH adjustment at 0-10°C; Crystallization at 0-5°CControls the exothermic salt formation and maximizes product yield during crystallization.
Final Purity Target >99.5% (by HPLC)Standard purity requirement for API intermediates.

Protocol:

  • Dissolution: Dissolve the crude Ethyl 4,4-Dimethylpiperidine-2-carboxylate in a suitable solvent such as isopropanol (IPA) or ethyl acetate (5-10 L/kg).

  • pH Adjustment: Cool the solution to 0-10°C. Slowly add a solution of HCl in IPA (or bubble HCl gas) until the pH of the mixture reaches 1-2.

  • Crystallization: The hydrochloride salt will begin to precipitate. Stir the resulting slurry at 0-5°C for 2-4 hours to ensure complete crystallization.

  • Isolation: Filter the solid product using a centrifuge or filter dryer. Wash the filter cake with cold solvent (the one used for crystallization) to remove residual impurities.[10]

  • Drying: Dry the product under vacuum at 40-50°C until the residual solvent levels are within acceptable limits.

  • Recrystallization (if required): For higher purity, dissolve the dried solid in a minimal amount of hot ethanol and slowly add ethyl acetate as an anti-solvent until turbidity is observed. Cool the mixture slowly to 0-5°C to induce crystallization. Filter, wash, and dry as described above.

Process Analytical Technology (PAT) for Quality Control

Implementing a PAT framework is essential for designing, analyzing, and controlling the manufacturing process to ensure final product quality.[11][12] This approach moves from "testing quality in" to "building quality in" by monitoring Critical Process Parameters (CPPs) in real-time.[13][14]

Key Monitoring Points:

  • Esterification: In-line FTIR or Raman spectroscopy can monitor the disappearance of the carboxylic acid carbonyl peak and the appearance of the ester carbonyl peak, providing real-time data on reaction completion.

  • Hydrogenation: The primary CPPs are hydrogen pressure and temperature, which are monitored by calibrated sensors. Hydrogen uptake rate provides a direct measure of the reaction rate.

  • Crystallization: Particle size distribution can be monitored in-line using Focused Beam Reflectance Measurement (FBRM). This allows for precise control over the crystallization process to ensure consistent particle size and morphology, which impacts filtration and drying characteristics.

cluster_pat PAT Control Loop for Crystallization Process Crystallization Slurry (In Reactor) Sensor PAT Sensor (e.g., FBRM Probe) Process->Sensor Measures Data Real-time Data (Particle Size, Count) Sensor->Data Generates Control Control System (Analyzes Data vs. Setpoints) Data->Control Feeds Actuator Actuator (Cooling Rate, Agitation Speed) Control->Actuator Adjusts Actuator->Process Controls

Caption: A PAT control loop for optimizing the crystallization process.

Safety, Handling, and Environmental Considerations

5.1 Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and flame-retardant lab coats.[15][16] All handling of piperidine derivatives and concentrated acids should occur in a well-ventilated fume hood or a controlled manufacturing environment.[17][18]

5.2 Reagent and Process Hazards:

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Hydrogen Gas: Highly flammable and explosive. The hydrogenation area must be equipped with appropriate explosion-proof electrical equipment and have robust grounding and bonding to prevent static discharge.[17]

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. It should be handled wet or under an inert atmosphere.

  • Piperidine Derivatives: Can be corrosive and cause skin and eye burns.[15][18] Avoid inhalation of vapors and direct contact.[17][19]

5.3 Emergency Procedures:

  • Spills: For solvent or base spills, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[17][19]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[18] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16]

  • Fire: Use dry chemical, CO2, or foam extinguishers. Do not use water on fires involving reactive reagents like thionyl chloride.

Regulatory Compliance and Documentation

The manufacturing of any API or intermediate must adhere to cGMP guidelines as outlined by regulatory bodies such as the FDA and EMA.[2][20]

  • Process Validation: The entire manufacturing process must be validated to demonstrate that it consistently produces a product meeting pre-determined specifications and quality attributes.[21]

  • Documentation: Meticulous documentation, including batch manufacturing records (BMRs), standard operating procedures (SOPs), and analytical test records, is mandatory for traceability and regulatory submission.[2]

  • Impurity Profile: A thorough analysis of the impurity profile of the final product is required. Any impurity present at a significant level must be identified and characterized.

Conclusion

The successful scale-up of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is achievable through a well-designed and controlled manufacturing process. The synthetic route based on catalytic hydrogenation of a pyridine precursor is robust and industrially scalable. The integration of Process Analytical Technology provides a framework for real-time process monitoring and control, ensuring consistent product quality. By adhering to stringent safety protocols and cGMP standards, manufacturers can produce this valuable intermediate efficiently, safely, and in compliance with global regulatory expectations.

References

  • Wikipedia. Process analytical technology. [Link]

  • Pharmaguideline. Process Analytical Technology (PAT) in Pharmaceuticals. [Link]

  • MDPI. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]

  • ResearchGate. (2015). PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. [Link]

  • Procos S.p.A. Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. [Link]

  • U.S. Food and Drug Administration. An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). [Link]

  • European Association of Polyol Producers. APIs regulation for Pharmaceutical application. [Link]

  • Authorea. (2024, July 3). Active Pharmaceutical Ingredients: Regulatory Challenges in the Developing Countries. [Link]

  • Coherent Market Insights. (2025, February 18). Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. [Link]

  • Wikipedia. Piperidine. [Link]

  • Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • NJ.gov. PIPERIDINE - HAZARD SUMMARY. [Link]

  • Google Patents.
  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Google Patents.
  • Google Patents.
  • SNS Insider. (2025, May 15). Piperidine Market Size, Share & Industry Growth 2032. [Link]

  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • National Center for Biotechnology Information. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ACS Publications. (2002). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. [Link]

  • ResearchGate. Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). [Link]

  • Royal Society of Chemistry. (2002). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. [Link]

  • ECHA. 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride — Chemical Substance Information. [Link]

  • Wikipedia. Pipecolic acid. [Link]

  • Google Patents. CN101712645B - Preparation method for (2R, 4R)
  • Organic Chemistry Portal. (2008). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. [Link]

  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Methods for 4,4-Dimethylpiperidine Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Optimization, Scalability, and Mechanistic Rationale Executive Summary & Mechanistic Rationale 4,4-Dimethylpiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Optimization, Scalability, and Mechanistic Rationale

Executive Summary & Mechanistic Rationale

4,4-Dimethylpiperidine is a highly valued building block in medicinal chemistry, frequently utilized to impart lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs), including HIV-1 integrase inhibitors and METTL3 inhibitors .

While early-stage discovery often relies on stoichiometric metal hydrides (e.g., LiAlH4​ ) to synthesize this synthon from its precursors, these reagents pose severe safety and scalability bottlenecks. Catalytic hydrogenation offers a superior, atom-economical alternative. The choice of hydrogenation conditions depends entirely on the structural nature of the precursor.

As an application scientist, selecting the correct catalytic system requires balancing the activation energy of the functional group against the risk of catalyst poisoning or unwanted ring-opening. This guide details three validated catalytic hydrogenation pathways to yield 4,4-dimethylpiperidine, focusing on the causality behind catalyst selection, solvent effects, and in-process controls.

Precursor Landscape and Pathway Selection

G cluster_0 Precursor Molecules N1 1-Benzyl-4,4-dimethylpiperidine (N-Protected) Target 4,4-Dimethylpiperidine (Target API Synthon) N1->Target Pd/C, H2 or NH4HCO2 Mild Debenzylation N2 4,4-Dimethyl-1,4-dihydropyridine (Unsaturated) N2->Target Pd/C or PtO2, H2 Alkene Reduction N3 4,4-Dimethylpiperidine-2,6-dione (Imide) N3->Target Cu-Chromite, H2 High-Pressure Reduction

Catalytic hydrogenation pathways for 4,4-dimethylpiperidine synthesis from key precursors.

Quantitative Process Parameters

To facilitate process selection, the following table summarizes the optimized thermodynamic and catalytic parameters for each precursor pathway:

PrecursorCatalyst SystemHydrogen SourceTemp (°C)Pressure (atm)Typical YieldPrimary Process Challenge
1-Benzyl-4,4-dimethylpiperidine 10% Pd/C H2​ Gas25 - 501 - 385 - 95%Catalyst poisoning by free amine
1-Benzyl-4,4-dimethylpiperidine 10% Pd/C NH4​HCO2​ 60 - 801 (Reflux)80 - 90%Sublimation of ammonium formate
4,4-Dimethyl-1,4-dihydropyridine PtO2​ or Pd/C H2​ Gas251 - 5>95%Exothermic runaway at scale
4,4-Dimethylpiperidine-2,6-dione Cu-Chromite H2​ Gas200 - 250100 - 30060 - 75%High-pressure infrastructure needs

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating physical and spectroscopic in-process controls (IPCs) to ensure reaction completion and product integrity.

Protocol A: Catalytic Debenzylation via H2​ Gas (Standard Method)

The benzyl group is a robust N-protecting group, selectively cleaved via Pd-catalyzed hydrogenolysis. The aromatic ring coordinates to the palladium surface, weakening the benzylic C-N bond for reductive cleavage .

Causality & Design Choices:

  • Solvent: Methanol with 1.1 equivalents of glacial acetic acid. The acid protonates the resulting secondary amine, preventing the nitrogen lone pair from coordinating to and poisoning the palladium catalyst.

  • Isolation: 4,4-dimethylpiperidine is a volatile liquid (bp ~145 °C). Isolating it as a hydrochloride salt prevents product loss during rotary evaporation.

Step-by-Step Procedure:

  • Charge a heavy-walled hydrogenation vessel with 1-benzyl-4,4-dimethylpiperidine (10.0 g, 49.2 mmol) and methanol (100 mL).

  • Add glacial acetic acid (3.1 mL, 54.1 mmol) to the solution.

  • Under a continuous argon purge, carefully add 10% Pd/C (1.0 g, 50% wet). Safety: Pd/C is highly pyrophoric when dry; the argon purge is critical.

  • Seal the vessel, purge with H2​ gas three times, and pressurize to 3 atm.

  • Stir vigorously at 40 °C.

  • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when H2​ uptake ceases (typically 4–6 hours). Confirm via LC-MS or 1H NMR (disappearance of benzylic CH2​ singlet at ~3.5 ppm).

  • Filter the mixture through a pad of Celite under argon, washing with methanol.

  • Add 2M HCl in diethyl ether (30 mL) to the filtrate to form the salt, then concentrate under reduced pressure to yield 4,4-dimethylpiperidine hydrochloride as a white solid.

Protocol B: Transfer Hydrogenation (Scalable Alternative)

For facilities lacking high-pressure hydrogenation bunkers, transfer hydrogenation using ammonium formate is the preferred alternative .

Causality & Design Choices:

  • Hydrogen Source: Ammonium formate decomposes thermally at 60 °C in the presence of Pd/C to yield H2​ , CO2​ , and NH3​ . This in-situ gas generation bypasses the mass-transfer limitations of dissolving H2​ gas into a liquid phase.

Step-by-Step Procedure:

  • Dissolve 1-benzyl-4,4-dimethylpiperidine (10.0 g, 49.2 mmol) in ethanol (120 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add 10% Pd/C (1.5 g).

  • Add ammonium formate (15.5 g, 246 mmol, 5.0 eq) in portions.

  • Heat the mixture to 75 °C.

  • Self-Validation (IPC): Vigorous effervescence ( CO2​ and NH3​ release) will occur. The reaction is physically validated as complete when gas evolution completely stops (approx. 2 hours).

  • Cool to room temperature, filter through Celite, and convert to the HCl salt as described in Protocol A.

Protocol C: High-Pressure Imide Reduction

4,4-Dimethylpiperidine-2,6-dione (3,3-dimethylglutarimide) is a highly stable precursor. Standard Pd or Pt catalysts fail to reduce imides due to the resonance stabilization of the dual carbonyls.

Causality & Design Choices:

  • Catalyst: Copper Chromite (Adkins Catalyst) is mandatory. It provides the high activation energy required to exhaustively deoxygenate the imide carbonyls without cleaving the piperidine ring .

  • Conditions: Requires extreme conditions (200+ °C, 200 atm) and is strictly reserved for specialized high-pressure autoclave facilities.

Step-by-Step Procedure:

  • Charge a stainless-steel high-pressure autoclave with 4,4-dimethylpiperidine-2,6-dione (14.1 g, 100 mmol) and anhydrous 1,4-dioxane (150 mL).

  • Add Barium-promoted Copper Chromite catalyst (2.5 g).

  • Seal the autoclave, purge with nitrogen, then pressurize with H2​ to 200 atm.

  • Heat the reactor to 250 °C. The pressure will rise significantly due to thermal expansion.

  • Maintain heating and stirring for 12 hours.

  • Self-Validation (IPC): After cooling and venting, analyze an aliquot of the crude mixture via FTIR. The complete disappearance of the strong, broad imide C=O stretching bands (1680–1720 cm⁻¹) validates total reduction to the alkane.

  • Filter the catalyst, acidify the filtrate with ethereal HCl, and evaporate to isolate the product.

References

  • Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Newer Methods of Preparative Organic Chemistry (Hydrogenation with Copper Chromite Catalysts) Source: Interscience Publishers (Archive.org) URL: [Link]

Application

Application Note: Strategic Derivatization of 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride for High-Throughput Library Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale 4,4-Dimethylpiperidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

4,4-Dimethylpiperidine-2-carboxylic acid (also known as 4,4-dimethylpipecolic acid) is a highly valued, non-proteinogenic cyclic amino acid building block[1]. In modern drug discovery, incorporating this scaffold into combinatorial libraries provides two distinct pharmacological advantages:

  • Metabolic Stability: The piperidine C4 position is a notorious hotspot for cytochrome P450-mediated oxidation. The introduction of a gem-dimethyl group sterically occludes this site, significantly enhancing the in vivo half-life of the resulting pharmacophore[2].

  • Conformational Restriction: The bulky gem-dimethyl moiety restricts the ring-flipping dynamics of the piperidine core. This locks the C2-carboxylic acid into a defined spatial orientation (typically equatorial), which is highly advantageous for designing rigidified β-turn mimics[1] and selective target antagonists, such as those targeting the FK506-binding protein 51 (FKBP51)[3].

Because this building block is supplied as a hydrochloride salt, handling it requires precise stoichiometric control. In its free form, pipecolic acid exists as a zwitterion[4]. The protocols below outline the causality-driven methodologies for orthogonal N- and C-derivatization, ensuring high-fidelity library generation in both solution and solid-phase environments.

Solution-Phase Derivatization Workflows

The presence of the HCl equivalent necessitates the use of non-nucleophilic organic bases (e.g., N,N-diisopropylethylamine, DIEA) prior to any electrophilic addition. Failure to neutralize the salt will result in aborted reactions.

Protocol A: N-Functionalization (Acylation / Sulfonylation)

Causality & Self-Validation: The secondary amine of the pipecolic core is sterically hindered by the adjacent C2-carboxylate and the rigidified chair conformation. Therefore, highly reactive electrophiles (acid chlorides or sulfonyl chlorides) are preferred over standard carboxylic acid coupling. The initial reaction mixture will be a heterogeneous suspension; the complete dissolution of the solid upon the addition of the first equivalent of DIEA serves as a self-validating visual indicator of successful free-base generation.

Step-by-Step Methodology:

  • Preparation: Suspend 4,4-dimethylpiperidine-2-carboxylic acid HCl (1.0 eq, 100 mg) in anhydrous dichloromethane (DCM, 0.1 M) under an inert nitrogen atmosphere.

  • Neutralization: Add DIEA (2.5 eq). Stir at room temperature for 5 minutes until the suspension transitions to a clear solution.

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Add the desired acid chloride or sulfonyl chloride (1.2 eq) dropwise over 10 minutes to control the exothermic reaction and prevent N-over-alkylation side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS (ESI+). The reaction is complete when the mass corresponding to the free base ( m/z 158.1) is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C-Functionalization (Amide Bond Formation)

Causality & Self-Validation: Activating the C2-carboxylic acid requires care to prevent epimerization at the chiral α-carbon. We utilize HATU in combination with DIEA. A distinct color shift to pale yellow upon the addition of HATU confirms the formation of the active HOAt-ester intermediate prior to the introduction of the nucleophilic amine.

Step-by-Step Methodology:

  • Protection: Ensure the N1 position is orthogonally protected (e.g., N-Boc or N-Fmoc) to prevent uncontrolled polymerization.

  • Activation: Dissolve the N-protected 4,4-dimethylpipecolic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIEA (3.0 eq).

  • Pre-activation: Stir at room temperature for exactly 5 minutes. Watch-out: Extending pre-activation beyond 10 minutes significantly increases the risk of C2 epimerization.

  • Coupling: Add the primary or secondary amine building block (1.2 eq) in one portion.

  • Propagation: Stir at room temperature for 4–6 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine (to remove residual DMF). Dry and concentrate.

Workflow Start 4,4-Dimethylpipecolic Acid HCl Base Neutralization (DIEA, DCM/DMF) Start->Base 1.0 eq Base NDeriv N-Functionalization Base->NDeriv Excess Base CDeriv C-Functionalization Base->CDeriv Carboxyl Activation Acyl Acylation / Sulfonylation (R-COCl / R-SO2Cl) NDeriv->Acyl RedAm Reductive Amination (R-CHO, NaBH(OAc)3) NDeriv->RedAm Amide Amide Coupling (R-NH2, HATU, DIEA) CDeriv->Amide Ester Esterification (R-OH, EDC, DMAP) CDeriv->Ester

Caption: Solution-phase derivatization pathways for 4,4-dimethylpiperidine-2-carboxylic acid.

Solid-Phase Combinatorial Synthesis (SPS)

When incorporating pipecolic acid derivatives into combinatorial libraries via solid-phase synthesis (SPS)[5], the choice of resin and monitoring tools is critical.

Causality & Self-Validation: If the pipecolic acid is located at the C-terminus or is the second amino acid in the sequence, the use of 2-chlorotrityl chloride (2-CTC) resin is strongly recommended. The extreme steric bulk of the 2-CTC linker prevents the intramolecular attack of the free N-terminal amine on the resin-ester bond, thereby eliminating diketopiperazine (DKP) formation. Furthermore, verifying the coupling efficiency onto the secondary amine of the pipecolic core requires the Chloranil test ; the standard Kaiser (ninhydrin) test will yield false negatives for secondary amines.

Protocol C: Resin Loading and Elongation
  • Resin Swelling: Swell 2-CTC resin (1.0 eq, loading ~1.0 mmol/g) in anhydrous DCM for 30 minutes.

  • Loading: Dissolve Fmoc-4,4-dimethylpipecolic acid (1.5 eq) and DIEA (3.0 eq) in DCM. Add to the resin and agitate for 2 hours.

  • Capping: Cap unreacted resin sites by adding HPLC-grade Methanol (0.1 mL/mg resin) and DIEA (3.0 eq) for 20 minutes[6]. Wash resin thoroughly with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min). Wash with DMF ( ).

  • Elongation: Couple the next Fmoc-amino acid (3.0 eq) using HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 1 hour.

  • Validation: Perform a Chloranil test on a few cleaved beads. A dark blue/green color indicates incomplete coupling (presence of secondary amine); a colorless bead validates successful coupling.

  • Cleavage: Cleave the final library compound using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

SPS R 2-CTC Resin L Resin Loading (DIEA, DCM) R->L D Fmoc Deprotection (20% Pip/DMF) L->D C Coupling Step (HATU, DIEA) D->C Cl TFA Cleavage (TFA/TIS/H2O) C->Cl Post-Derivatization Lib Combinatorial Library Cl->Lib

Caption: Solid-phase combinatorial synthesis cycle utilizing 2-chlorotrityl chloride resin.

Quantitative Data Summary

The following table summarizes the expected performance metrics and critical watch-outs for the derivatization workflows described above, based on validated combinatorial chemistry standards.

Reaction TypeReagents / ConditionsTypical Yield (%)Analytical IPC MethodKey Limitation / Watch-Out
N-Acylation R-COCl, DIEA, DCM, 0 °C to RT85 - 95%LC-MS (ESI+)Steric hindrance may slow reaction with bulky acyl chlorides.
N-Sulfonylation R-SO 2​ Cl, DIEA, DCM, RT75 - 90%LC-MS (ESI+)Competitive hydrolysis of sulfonyl chloride if wet solvents are used.
C-Amidation R-NH 2​ , HATU, DIEA, DMF, RT80 - 95%LC-MS (ESI+)Epimerization at C2 if pre-activation exceeds 10 minutes.
Solid-Phase Coupling Fmoc-AA-OH, HATU, DIEA, 2-CTC> 95% per stepChloranil TestKaiser test yields false negatives for the secondary piperidine amine.

References

  • Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. ACS Publications.[Link][3]

  • US8546533B2 - Pipecolic linker and its use for chemistry on solid support. Google Patents.[5][6]

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. ResearchGate.[Link][1]

  • Pipecolic acid - Wikipedia. Wikipedia.[Link][4]

  • WO2022058920A1 - Casein kinase 1 delta modulators. Google Patents.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization techniques for 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center for the purification and recrystallization of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic, templated instructions. The gem-dimethyl group at the 4-position of this piperidine ring increases the lipophilic character of the carbon backbone, yet the hydrochloride salt of the carboxylic acid and secondary amine maintains extreme polarity at the functional end. This structural dichotomy requires a highly controlled thermodynamic approach to purification.

Below, we explore the causality behind each experimental choice, providing a self-validating framework to ensure you achieve >99.5% purity while avoiding common pitfalls like "oiling out" or moisture degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During recrystallization, my product forms a viscous oil instead of crystals ("oiling out"). How can I prevent this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solvent mixture's saturation point is reached at a temperature above the melting point of the solute-solvent mixture. For piperidine-2-carboxylic acid hydrochlorides, this is often exacerbated by residual water or excess polar impurities.

  • Causality & Solution: To induce solid nucleation instead of liquid separation, you must alter the kinetics of precipitation. Reduce the temperature of the methanolic solution to 0–4°C before adding the anti-solvent (e.g., diethyl ether). If oiling has already occurred, re-dissolve the oil in a minimum amount of warm methanol, cool the system completely, and add the anti-solvent dropwise under vigorous stirring. Seeding the solution with a pure crystal of the compound will also bypass the energy barrier for nucleation.

Q2: How do I ensure the complete removal of residual inorganic salts (e.g., NaCl, KCl) from the crude hydrochloride product? A: Inorganic salts are a ubiquitous byproduct if your compound was synthesized via basic hydrolysis followed by HCl neutralization.

  • Causality & Solution: Exploit the differential dielectric constants of organic solvents. While 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride is highly soluble in hot lower alcohols (methanol), inorganic salts have negligible solubility in these media. Performing a rapid hot filtration of the methanolic solution prior to anti-solvent addition will quantitatively remove these inorganic contaminants.

Q3: The isolated hydrochloride salt is highly hygroscopic and turns into a sticky mass on the bench. How should it be handled? A: Amino acid hydrochlorides are inherently hygroscopic due to the highly polar ammonium and carboxylate groups, which readily form hydrogen bonds with atmospheric water, disrupting the crystal lattice.

  • Causality & Solution: The absorption of atmospheric moisture must be prevented during the isolation phase. Always perform the final vacuum filtration under a blanket of dry nitrogen or argon. Immediately transfer the filter cake to a vacuum desiccator containing a strong desiccant (e.g., P₂O₅). Industrial purification of optically pure pipecolic acid derivatives relies heavily on strictly non-aqueous media to preserve both chemical and chiral integrity .

Part 2: Thermodynamic Data & Solvent Selection

Selecting the correct binary solvent system is the most critical step. The goal is to maximize the solubility differential across the temperature gradient while utilizing an anti-solvent that sharply reduces the dielectric constant of the mixture.

Table 1: Solvent Systems for Recrystallization of Amino Acid Hydrochlorides

Solvent System (Primary / Anti-Solvent)Role & MechanismSolubility ProfileSuitability for 4,4-Dimethylpiperidine-2-carboxylic acid HCl
Methanol / Diethyl Ether Lowers dielectric constant to force precipitation.High in MeOH / Insoluble in EtherExcellent. Yields high-purity crystals; the gold standard for amino acid HCl salts.
Ethanol / Ethyl Acetate Milder polarity shift; slower crystallization.Moderate in EtOH / Insoluble in EtOAcGood. A safer alternative if ether is restricted due to peroxide/flammability hazards.
Water / Acetone Relies on high aqueous solubility and ketone anti-solvent.Very High in H₂O / Low in AcetonePoor. High risk of oiling out or low recovery due to the compound's extreme aqueous solubility.
Isopropanol (IPA) Single-solvent thermal gradient crystallization.Low at RT / Moderate at RefluxModerate. Requires large solvent volumes; useful for removing highly soluble organic impurities.

Part 3: Self-Validating Experimental Protocol

The use of a binary solvent system—specifically dissolving the product in a minimum quantity of warm alcohol followed by the slow addition of anhydrous ether at 4°C—is a well-established standard for amino acid ester hydrochlorides and pipecolic acid derivatives . Furthermore, understanding the phase diagrams of amino acid/HCl systems is critical; dissolving these salts correctly ensures you remain in the solid-liquid crystallization domain rather than inducing unwanted side-reactions .

Protocol: Solvent/Anti-Solvent Recrystallization (Methanol/Diethyl Ether)

  • Step 1: Dissolution. Place the crude 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride in a dry, round-bottom flask. Add a minimum volume of anhydrous methanol (approx. 3–5 mL per gram of crude). Heat gently (40–50°C) while stirring until the solid dissolves.

  • Step 2: Hot Filtration. Rapidly filter the hot solution through a pre-warmed sintered glass funnel into a clean, dry receiving flask.

    • Validation Checkpoint: The filtrate must be optically clear. Any residual cloudiness indicates incomplete removal of inorganic salts, requiring a second filtration.

  • Step 3: Cooling. Allow the clear filtrate to cool to room temperature, then transfer it to an ice bath (0–4°C).

  • Step 4: Anti-Solvent Addition. Slowly add anhydrous diethyl ether dropwise under continuous stirring until the solution becomes persistently turbid.

    • Validation Checkpoint: The turbidity should resolve into fine, distinct needles or prisms upon pausing the stirring. If an oil forms at the bottom of the flask, the system was not cooled sufficiently before ether addition.

  • Step 5: Crystallization. Stop stirring and allow the mixture to stand undisturbed at 4°C for 2–4 hours to promote the growth of large, pure crystals.

  • Step 6: Isolation & Drying. Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold diethyl ether to remove residual mother liquor. Immediately transfer the crystals to a vacuum desiccator.

    • Validation Checkpoint: The final product must be a free-flowing white powder. A sticky texture indicates incomplete drying or moisture absorption. Cleavage of protecting groups using methanolic HCl often leaves the corresponding amino acid hydrochloride intact, necessitating this careful non-aqueous drying to preserve integrity .

Part 4: Workflow Visualization

Recrystallization N1 Crude 4,4-Dimethylpiperidine- 2-carboxylic acid HCl N2 Dissolve in Minimal Hot Anhydrous Methanol N1->N2 N3 Hot Filtration (Removes Inorganic Salts) N2->N3 If turbid (salts present) N4 Cool to 0-4°C & Add Diethyl Ether Dropwise N2->N4 If clear N3->N4 N5 Vacuum Filtration & Cold Ether Wash N4->N5 Induces Nucleation N6 Vacuum Desiccation (Prevents Hygroscopy) N5->N6 N7 Pure Crystalline Hydrochloride Salt N6->N7 Validation: Sharp MP

Figure 1: Solvent/anti-solvent recrystallization workflow for amino acid hydrochloride salts.

Part 5: References

  • US Patent 7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. Google Patents.

  • Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO - Brazilian Journal of Pharmaceutical Sciences. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. PubMed Central (NIH). [Link]

Optimization

Technical Support Center: Derivatization of 4,4-Dimethylpiperidine-2-carboxylic Acid HCl

Welcome to the advanced troubleshooting guide for the derivatization of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride . As a non-proteinogenic, sterically hindered cyclic amino acid, this molecule presents uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the derivatization of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride . As a non-proteinogenic, sterically hindered cyclic amino acid, this molecule presents unique synthetic challenges. This guide is designed for researchers and drug development professionals, providing mechanistic insights and field-proven protocols to minimize side reactions such as incomplete protection, C2 epimerization, and diketopiperazine (DKP) formation.

Quantitative Impact of Common Side Reactions

To establish a baseline for reaction optimization, the following table summarizes the primary side reactions encountered during the derivatization of this scaffold, their root causes, and typical yield losses if unmitigated.

Side ReactionMechanistic Root CauseTypical Yield LossRecommended Mitigation Strategy
Incomplete N-Protection Incomplete neutralization of the HCl salt; 1,3-diaxial steric hindrance from the 4,4-dimethyl group.40–60%Use 2.5–3.0 eq DIPEA; employ biphasic conditions or DMAP catalysis.
C2 Epimerization Base-catalyzed enolization of the activated intermediate during C-terminal coupling.15–40% (ee drop)Use HATU/HOAt or Oxyma Pure; strictly maintain Temp < 20 °C; limit base to 2.0 eq.
Diketopiperazine (DKP) Formation Cyclic secondary amines favor cis-amide bonds, bringing the N-terminus in proximity to the activated C-terminus.20–50% (cleavage)Use 2-chlorotrityl chloride (2-CTC) resin in SPPS; ensure rapid coupling of the 3rd residue.

Troubleshooting FAQs

Q1: Why is my Boc/Fmoc protection yield consistently below 50%?

The Causality: There are two compounding factors. First, the starting material is an HCl salt. If the base used (e.g., Triethylamine) is insufficient or poorly soluble in your organic solvent, the secondary amine remains protonated and non-nucleophilic. Second, the 4,4-dimethyl substitution introduces severe 1,3-diaxial interactions within the piperidine chair conformation. This steric bulk shields the N1 position, making it highly resistant to bulky electrophiles like Boc anhydride (Boc₂O) or Fmoc-Cl [1].

The Solution: Switch from Triethylamine (TEA) to the stronger, more sterically forgiving N,N-Diisopropylethylamine (DIPEA). For Boc protection, transition to a biphasic aqueous/organic system (e.g., 1,4-Dioxane/1M NaOH) to guarantee complete deprotonation of the HCl salt. If steric stalling persists, introduce 0.05–0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst and gently elevate the temperature to 40 °C.

Q2: How do I prevent C2 epimerization during C-terminal amide coupling?

The Causality: Pipecolic acid derivatives are notorious for losing their stereochemical integrity at the alpha-carbon (C2) during activation [4]. When the C-terminus is activated (e.g., via carbodiimides or phosphonium salts), the alpha-proton becomes highly acidic. The cyclic nature of the piperidine ring stabilizes the resulting enolate (or azlactone-equivalent intermediate), leading to rapid racemization before the incoming amine can attack.

The Solution: You must outpace the enolization rate with an ultra-fast coupling reaction. Avoid standalone carbodiimides. Instead, utilize HATU paired with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step and suppressing epimerization [3]. Furthermore, strictly control your base: never exceed 2.0 equivalents of DIPEA, and perform the activation step at 0 °C.

Q3: I am synthesizing a dipeptide, but LC-MS shows a massive [M-H₂O] byproduct. What is happening?

The Causality: You are observing Diketopiperazine (DKP) formation . Cyclic amino acids like proline and pipecolic acid strongly induce a cis-conformation in the preceding amide bond [2]. When the C-terminus is activated (or deprotected as an ester), this cis-geometry perfectly aligns the free N-terminal amine of the adjacent residue to intramolecularly attack the C-terminus, cleaving the dipeptide off the resin (in SPPS) or forming a stable 6-membered DKP ring in solution.

The Solution: If performing Solid-Phase Peptide Synthesis (SPPS), anchor the first amino acid to a highly sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin . The sheer bulk of the trityl linker physically blocks the spatial folding required for DKP cyclization. In solution phase, avoid isolating the free-amine dipeptide; immediately couple the third amino acid using highly reactive in-situ activation.

Diagnostic & Mechanistic Workflows

TroubleshootingWorkflow Start Start: Derivatization of 4,4-Dimethylpiperidine-2-carboxylic acid HCl CheckSalt Is the HCl salt fully neutralized? (pH > 8) Start->CheckSalt AddBase Add 2.5-3.0 eq DIPEA Do not use TEA CheckSalt->AddBase No CheckYield Is N-protection yield < 50%? CheckSalt->CheckYield Yes AddBase->CheckYield Steric Root Cause: Steric Hindrance (4,4-dimethyl 1,3-diaxial clash) CheckYield->Steric Yes Coupling Proceed to C-terminal Activation CheckYield->Coupling No HeatCat Action: Increase Temp to 40°C or add 0.1 eq DMAP Steric->HeatCat HeatCat->Coupling Epimerization Check for C2 Epimerization (Chiral HPLC) Coupling->Epimerization AddHOAt Action: Use HATU + HOAt Keep Temp < 20°C Epimerization->AddHOAt Epimers detected

Workflow for troubleshooting 4,4-dimethylpiperidine-2-carboxylic acid derivatization.

EpimerizationPathway A Activated Pipecolic Acid (Chiral C2 Center) B Base-catalyzed Enolization A->B Excess Base Slow Coupling E Rapid Amine Attack (HOAt/Oxyma Pure) A->E Optimized Additives Strict pH Control C Achiral Enolate Intermediate B->C D Racemized/Epimerized Product C->D Amine Attack F Retained Stereochemistry (Pure Enantiomer) E->F

Mechanistic pathway of C2 epimerization versus stereoretentive amide coupling.

Self-Validating Experimental Protocols

Protocol A: High-Yield N-Boc Protection of the HCl Salt

This protocol utilizes biphasic conditions to force complete neutralization of the HCl salt while mitigating steric hindrance.

  • Neutralization & Setup: Suspend 4,4-dimethylpiperidine-2-carboxylic acid HCl (1.0 eq, 10 mmol) in a biphasic mixture of 1,4-Dioxane (20 mL) and 1M NaOH (20 mL, 2.0 eq). Stir vigorously for 15 minutes to ensure complete dissolution and neutralization.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, 15 mmol) in 5 mL of 1,4-Dioxane and add dropwise over 10 minutes.

  • Catalytic Acceleration: Add DMAP (0.05 eq, 0.5 mmol) to overcome the 1,3-diaxial steric shielding at the N1 position.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation Check: Monitor by TLC (Ninhydrin stain); the disappearance of the primary amine spot confirms completion.

  • Workup: Concentrate the mixture under reduced pressure to remove the Dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄ (Do NOT use HCl, as strong acids will prematurely cleave the newly formed Boc group).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected product.

Protocol B: Epimerization-Free C-Terminal Amide Coupling

This protocol leverages the anchimeric assistance of HOAt to outcompete the rate of C2 enolization.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the N-protected 4,4-dimethylpiperidine-2-carboxylic acid (1.0 eq, 5 mmol) and the incoming amine (1.1 eq, 5.5 mmol) in anhydrous DMF (15 mL).

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed alpha-proton abstraction.

  • Activation: Add HOAt (1.2 eq, 6 mmol) and stir for 5 minutes. Follow immediately with HATU (1.1 eq, 5.5 mmol).

  • Base Addition (Critical Step): Add DIPEA (2.0 eq, 10 mmol) dropwise over 5 minutes. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active OAt-ester. Do not exceed 2.0 eq of base.

  • Coupling: Stir at 0 °C for 1 hour, then allow the reaction to gradually warm to room temperature over 2 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with Dichloromethane. Wash the organic layer sequentially with 5% NaHCO₃, 1M KHSO₄, and brine. Validate the stereochemical purity of the concentrated product using Chiral HPLC against a racemic standard.

References

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications.[Link]

  • Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds and Parallel Screening against GPCR Targets. ACS Publications.[Link]

  • US8546533B2 - Pipecolic linker and its use for chemistry on solid support.
Troubleshooting

Handling and storage guidelines for hygroscopic 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

Technical Support Center: 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride This guide provides researchers, scientists, and drug development professionals with comprehensive technical and practical advice for the h...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

This guide provides researchers, scientists, and drug development professionals with comprehensive technical and practical advice for the handling and storage of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride. Given its hygroscopic nature, improper handling of this compound is a primary source of experimental variability and failure. This document outlines the causality behind best-practice protocols to ensure the material's integrity and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What does it fundamentally mean that 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is "hygroscopic"?

A1: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding atmosphere.[1][2] For a crystalline solid like 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride, this process occurs through absorption (where water penetrates the bulk structure) or adsorption (where water molecules adhere to the surface).[2] As a hydrochloride salt of an amine, the compound is polar and readily forms hydrogen bonds with atmospheric water, making it susceptible to moisture uptake, especially in environments with moderate to high relative humidity (RH).[2][3]

Q2: What are the common visual and physical signs that my compound has absorbed excessive moisture?

A2: Moisture uptake leads to noticeable physical changes. Initially, you may observe a loss of fine powder flowability. As more water is absorbed, the material will begin to form clumps or cakes.[1][4] In advanced stages, the compound may appear visibly wet, sticky, or even fully deliquesce, which is the process of dissolving in the absorbed atmospheric water to form a saturated solution.[3] Some hygroscopic substances may even appear to "melt" when they have absorbed significant moisture.[5]

Q3: How, specifically, will moisture contamination impact my experimental results?

A3: The consequences of using a moisture-contaminated reagent are significant and multifaceted:

  • Inaccurate Stoichiometry: This is the most immediate and critical issue. The measured weight of the compound will include an unknown mass of water, leading to the use of less active reagent than intended.[6][7] This directly impacts molar calculations, reaction yields, and the reproducibility of your experiment.

  • Chemical Degradation: The presence of water can facilitate hydrolysis, potentially degrading the carboxylic acid hydrochloride.[3][8] This not only reduces the concentration of the desired starting material but also introduces impurities that can complicate reactions and downstream analysis.

  • Altered Physical Properties: For drug development professionals, moisture uptake can drastically alter a compound's characteristics, such as its dissolution rate, compressibility for tablet formation, and overall stability, compromising the final product's performance.[9]

Q4: I have access to a full suite of laboratory equipment. What is the gold-standard method for storing this compound?

A4: The most robust method for protecting a highly hygroscopic compound is to store and handle it exclusively within a controlled inert atmosphere, such as a glove box. A glove box maintains a very low relative humidity by purging the environment with a dry, inert gas like nitrogen or argon.[5][10] This prevents any contact with atmospheric moisture. When stored this way, the compound should be in a tightly sealed container within the glove box.

Q5: My lab does not have a glove box. What are the essential next-best practices for storage and handling?

A5: Effective moisture control is still achievable without a glove box by employing a multi-layered strategy:

  • Primary Containment: The compound must be stored in a tightly sealed, airtight container. Ensure the cap and threads are clean and provide a secure seal. Wrapping the cap-bottle interface with Parafilm can provide an additional barrier.[11]

  • Secondary Containment (Desiccation): Place the primary container inside a desiccator.[12] A desiccator is a sealable enclosure containing a renewable drying agent (desiccant), such as silica gel or anhydrous calcium sulfate, which actively absorbs moisture from the air trapped inside.[5][9] This ensures the immediate environment around your compound's container remains dry.

  • Aliquoting: Upon receiving a new bottle, it is highly advisable to immediately aliquot the bulk powder into several smaller, single-use vials under the driest conditions possible.[5][7] This minimizes the number of times the main stock is exposed to the atmosphere. Store these smaller vials in the desiccator.

Q6: My 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride has already formed clumps. Is it salvageable?

A6: Clumped material indicates significant water uptake. While it may be possible to dry the compound, you must first consider if degradation has occurred. If your experiment is highly sensitive, using a fresh, uncontaminated lot is the safest option. If you choose to dry the material, it must be done carefully. A common method is drying in a vacuum oven at a moderate temperature (e.g., 40-50°C), provided the compound is thermally stable and does not sublime under vacuum.[13] The efficacy of the drying process should be confirmed by analytical methods like Karl Fischer titration to quantify the residual water content.[14]

Troubleshooting Guide

This guide addresses common problems encountered when working with hygroscopic 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride.

ProblemProbable Cause(s)Recommended Solution(s)
Inaccurate or drifting balance reading during weighing. 1. The compound is actively absorbing moisture from the air while on the balance pan.[6] 2. Static electricity is affecting the balance, especially in low-humidity environments.[15][16] 3. The container or compound has not reached thermal equilibrium with the room.[6][15]1. Work quickly. Use the "weighing by difference" technique (see Protocol 2). This method measures the mass delivered, not the mass sitting on the pan.[15] 2. Use an anti-static weighing boat or an anti-static ionizer. Ensure lab humidity is above 40% if possible.[16][17] 3. Allow the sealed container to sit in the weighing room for at least 30 minutes to equilibrate to ambient temperature before opening.[15]
Reaction failure or significantly low yield. 1. The mass of the reagent was overestimated due to absorbed water, leading to incorrect stoichiometry.[7] 2. The reagent may have partially degraded via hydrolysis.[3]1. Use a fresh, properly stored aliquot of the compound. 2. Quantify the water content of the suspect material using Karl Fischer titration to determine if a correction factor can be applied to the mass.[14] 3. If possible, dry the compound before use (see Protocol 3) and re-analyze its purity.
Compound appears caked, clumpy, or "wet" in the bottle. 1. Improper storage in a container that is not airtight.[18][19] 2. Frequent opening of the stock container in a humid environment.[11] 3. The container was opened while cold, causing atmospheric moisture to condense inside.[6][15]1. Discard the material if purity is critical. 2. For less sensitive applications, you may attempt to dry the material (see Protocol 3), but be aware of the potential for degradation. 3. Implement a strict aliquoting and storage policy immediately (see Protocol 1).
Difficulty dissolving the compound or formation of an opaque solution. The presence of excess water may have altered the compound's solubility characteristics or caused the formation of less soluble hydrates or degradation products.[3]Use a fresh, dry sample. If the problem persists with a dry sample, re-evaluate the choice of solvent and solubility data for the compound.

Experimental Protocols & Methodologies

Protocol 1: Recommended Storage and Aliquoting Procedure

This protocol minimizes moisture exposure to the bulk material, preserving its integrity over time.

Materials:

  • Main stock bottle of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

  • Multiple small, amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Parafilm

  • Desiccator with active desiccant

  • Nitrogen or Argon gas line (if available)

Procedure:

  • Prepare the Environment: Perform this procedure in a room with the lowest possible humidity. If available, work within a fume hood with the sash lowered and a gentle stream of dry nitrogen directed over the work area.

  • Equilibrate: Allow the sealed stock bottle and all vials to equilibrate to room temperature for at least 30 minutes.[15]

  • Aliquot Quickly: Open the main stock bottle. Working swiftly, transfer appropriate quantities (e.g., enough for 1-2 experiments) of the powder into each of the smaller vials.[5]

  • Seal Immediately: Tightly cap each vial as soon as it is filled. Do not leave vials open.

  • Inert Overlay (Optional but Recommended): If a dry gas line is available, briefly and gently flush the headspace of the main stock bottle and each vial with nitrogen or argon before sealing.

  • Secure and Document: Tightly close the main stock bottle. Wrap the caps of the main bottle and all aliquoted vials with Parafilm for an extra seal.[11] Label all vials clearly.

  • Store in Desiccator: Place the main stock bottle and all aliquoted vials into a desiccator containing fresh, active desiccant.[12] Ensure the desiccator is properly sealed.

Protocol 2: Weighing by Difference

This is the most accurate method for weighing hygroscopic solids, as it measures the actual amount of material delivered to your reaction vessel.[15]

Procedure:

  • Place your sealed aliquot vial containing the compound on the analytical balance and press the "Tare" button. The balance should read 0.0000 g.

  • Remove the vial from the balance.

  • Open the vial and, using a clean spatula, quickly transfer an approximate amount of the solid into your reaction flask or receiving container.

  • Immediately reseal the aliquot vial.

  • Place the sealed aliquot vial back onto the tared balance.

  • The reading on the balance will be a negative value. The absolute value of this number is the precise mass of the compound you transferred. For example, if the balance reads -0.1573 g, you have delivered exactly 0.1573 g of the compound.

Visualizations

Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage & Handling Strategy Receive Receive Compound Equilibrate Equilibrate to Room Temp (30+ min) Receive->Equilibrate Assess Assess Handling Environment Equilibrate->Assess GloveBox Glove Box Available? Assess->GloveBox UseGloveBox Weigh & Aliquot in Glove Box GloveBox->UseGloveBox Yes Benchtop Work on Open Bench (Low Humidity) GloveBox->Benchtop No Store Store All Vials in Desiccator with Tightly Sealed Caps UseGloveBox->Store Aliquot Aliquot into Small Vials Benchtop->Aliquot WeighDiff Weigh by Difference Aliquot->WeighDiff WeighDiff->Store

Caption: Decision workflow for proper handling of hygroscopic compounds.

Consequences of Moisture Contamination

G cluster_causes Causes cluster_effects Effects cluster_outcomes Experimental Outcomes center Improper Handling of Hygroscopic Compound Effect1 Moisture Absorption center->Effect1 Cause1 Exposure to Ambient Air Cause1->center Cause2 Poor Sealing Cause2->center Cause3 Temperature Mismatch Cause3->center Effect2 Physical Clumping & Caking Effect1->Effect2 Effect3 Inaccurate Weighing Effect1->Effect3 Effect4 Chemical Degradation Effect1->Effect4 Outcome1 Incorrect Stoichiometry Effect3->Outcome1 Outcome2 Low / No Reaction Yield Effect4->Outcome2 Outcome1->Outcome2 Outcome3 Poor Reproducibility Outcome2->Outcome3

Caption: Logical flow from improper handling to poor experimental outcomes.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Lim, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Various Authors. (2008, November 27). How to Handle Hygroscopic Reference Standards? Chromatography Forum. Retrieved from [Link]

  • Google Patents. (1976). US3972128A - Process for drying hygroscopic materials.
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Wu, Z. J., et al. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. ACP. Retrieved from [Link]

  • Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • ChemECHA. 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Lab Manager. (2025, November 27). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]

  • Reddit r/labrats. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • ResearchGate. (2025, October 19). The Effect of Moisture on the Hydrolysis of Basic Salts | Request PDF. Retrieved from [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • ACS Publications. (2019, April 2). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. Retrieved from [Link]

  • Al-Obaidi, H., & Buckton, G. (2022). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Retrieved from [Link]

  • Bry-Air. Hygroscopic Polymer Drying. Retrieved from [Link]

  • National Institute of Standards and Technology. GMP 10 Understanding Factors Affecting Weighing Operations. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Retrieved from [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Extrusion Training. (2019, January 14). Drying plastics - how to find the right parameters? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Peptidomimetic Scaffolds: A Comparative Guide to 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride vs. Unsubstituted Pipecolic Acid

As peptide therapeutics and macrocyclic drugs continue to mature, overcoming their inherent liabilities—namely, poor membrane permeability and high proteolytic susceptibility—requires sophisticated non-canonical amino ac...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and macrocyclic drugs continue to mature, overcoming their inherent liabilities—namely, poor membrane permeability and high proteolytic susceptibility—requires sophisticated non-canonical amino acids. Piperidine-2-carboxylic acid (pipecolic acid or Pip), a higher homologue of proline, is a cornerstone of peptidomimetic design, famously found in potent immunosuppressants like rapamycin and FK506[1].

However, modern drug discovery often demands even greater conformational control and lipophilicity. Enter 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride (4,4-diMe-Pip HCl), a sterically demanding derivative that locks the piperidine ring and enhances the overall hydrophobic profile[2]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two building blocks, equipping drug development professionals with the mechanistic insights and validated protocols needed to leverage them effectively.

Structural and Physicochemical Comparison

The addition of a gem-dimethyl group at the 4-position of the piperidine ring fundamentally alters the molecule's energy landscape. While unsubstituted pipecolic acid can undergo relatively facile ring flipping, the 4,4-dimethyl substitution introduces severe 1,3-diaxial interactions if the ring attempts to adopt alternative conformations. This locks the ring into a single, rigid chair conformation.

Furthermore, the two methyl groups significantly increase the lipophilicity of the scaffold[3]. In the context of a peptide chain, this enhanced lipophilicity translates to improved membrane permeability, while the rigidified structure shields adjacent amide bonds from proteolytic enzymes[4].

Table 1: Physicochemical and Structural Comparison
PropertyUnsubstituted Piperidine-2-carboxylic Acid4,4-Dimethylpiperidine-2-carboxylic Acid HCl
Molecular Weight 129.16 g/mol 193.67 g/mol (HCl salt) / 157.21 g/mol (Free base)
Ring Conformation Flexible chair (capable of ring flipping)Locked chair conformation (due to 1,3-diaxial interactions)
Lipophilicity Profile Low (Hydrophilic bias)High (Enhanced hydrophobic partitioning)
Amide Bond Isomerization High cis rotamer populationAltered cis/trans ratio; extreme steric bias
Primary Application Baseline peptidomimetic, FKBP12 ligandsAdvanced ADME optimization, enhanced proteolytic stability

Mechanistic Insights: The Causality of Conformation

When incorporated into a peptide backbone, the secondary amine of pipecolic acid forms a tertiary amide. Unlike primary amides, which strongly prefer the trans conformation, tertiary amides (like those of proline and Pip) exhibit a much higher propensity for the cis conformation due to reduced steric energy differences between the cis and trans states[5].

The unsubstituted Pip residue naturally induces a high cis amide population relative to proline due to increased allylic-type strain in the six-membered ring[1]. However, the introduction of the 4,4-dimethyl group in 4,4-diMe-Pip further perturbs this equilibrium. The rigidified chair conformation projects the steric bulk in a fixed vector, which can be strategically used to force a specific beta-turn geometry or to perfectly fill a hydrophobic pocket in a target protein[1].

Logic_Map Base 4,4-Dimethyl Substitution Steric Increased Steric Bulk Base->Steric Lipo Increased Lipophilicity Base->Lipo Conf Locked Chair Conformation Steric->Conf Proteo Proteolytic Stability Steric->Proteo Perm Membrane Permeability Lipo->Perm

Logical impact of 4,4-dimethyl substitution on physicochemical and biological properties.

Experimental Methodologies and Self-Validating Protocols

To objectively evaluate the performance of these two amino acids, we employ a self-validating experimental framework. The protocols below detail the incorporation of these residues via Solid-Phase Peptide Synthesis (SPPS) and the subsequent evaluation of their impact on lipophilicity and conformation.

Protocol 1: Sterically Demanding Solid-Phase Peptide Synthesis (SPPS)

Objective : Synthesize model hexapeptides containing either Pip or 4,4-diMe-Pip to evaluate coupling efficiency and yield.

Causality & Design : The secondary amine of pipecolic acid is already hindered; the 4,4-dimethyl variant is even more so due to the rigidified ring transmitting steric bulk. Therefore, standard HBTU coupling is insufficient. We utilize HATU, which incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis step, which is critical for hindered secondary amines. Because 4,4-diMe-Pip is supplied as an HCl salt, additional base is required to neutralize the hydrochloride and generate the free amine in situ.

Step-by-Step Methodology :

  • Resin Swelling : Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes to maximize pore accessibility.

  • Deprotection : Treat with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Coupling : Pre-activate 4.0 eq of Fmoc-Pip-OH or Fmoc-4,4-diMe-Pip-OH with 3.9 eq HATU and 8.0 eq DIPEA (extra equivalents to neutralize the HCl salt of the dimethyl variant) in DMF for 2 minutes. Add to resin and agitate for 2 hours.

  • Capping : Treat with acetic anhydride/pyridine (1:1) for 10 minutes to truncate unreacted sequences, preventing deletion peptides that complicate HPLC purification.

  • Cleavage : Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Final Validation : Analyze crude peptides via LC-MS. The presence of the expected [M+H]+ ion confirms successful coupling, while the ratio of product to truncated sequence quantifies coupling efficiency.

SPPS_Workflow Start Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling (HATU) Pip vs 4,4-diMe-Pip Deprotect->Couple Cleave Cleavage (TFA/TIS/H2O) Couple->Cleave Analyze LC-MS & NMR Validation Cleave->Analyze

SPPS workflow and validation for sterically hindered pipecolic acid analogs.

Protocol 2: LogD and Membrane Permeability (PAMPA) Assay

Objective : Quantify the impact of the 4,4-dimethyl substitution on ADME properties.

Causality & Design : LogP only measures the partitioning of the neutral species. Since these peptides contain ionizable groups, LogD (pH 7.4) is a more physiologically relevant metric[4]. We couple this with a Parallel Artificial Membrane Permeability Assay (PAMPA) to validate that increased lipophilicity translates to actual membrane crossing.

Step-by-Step Methodology :

  • LogD Determination : Dissolve purified peptides in a 1:1 mixture of octanol and PBS (pH 7.4). Shake vigorously for 1 hour at 25°C, then centrifuge to separate layers.

  • Quantification : Analyze both layers via UPLC-UV. LogD is calculated as Log10(Area_octanol / Area_PBS).

  • PAMPA Setup : Coat the filter membrane of a PAMPA donor plate with a 1% lecithin in dodecane solution.

  • Incubation : Add 200 µL of peptide solution (100 µM in PBS) to the donor wells and 300 µL of PBS to the acceptor wells. Incubate for 16 hours at room temperature.

  • Final Validation : Measure peptide concentration in the acceptor well via LC-MS/MS. Crucial Control: Use a known high-permeability compound (e.g., verapamil) and a low-permeability compound (e.g., ranitidine) as internal assay controls to validate membrane integrity and assay performance.

Conclusion

While unsubstituted pipecolic acid remains a highly valuable tool for inducing cis amide bonds and probing structural requirements, 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride offers a superior scaffold for late-stage lead optimization. Its locked conformation and enhanced lipophilicity directly address common peptide liabilities, providing a clear pathway to improved proteolytic stability and membrane permeability. For researchers targeting challenging intracellular protein-protein interactions (PPIs), the 4,4-dimethyl variant is a highly recommended upgrade over the baseline pipecolic acid scaffold.

Sources

Comparative

A Comparative Guide to the Reactivity of 4,4-Dimethyl Substituted Piperidines in Peptide Coupling

Introduction Amide bond formation is arguably the most critical reaction in pharmaceutical and medicinal chemistry, forming the backbone of peptides and a vast array of small-molecule drugs.[1][2][3] While numerous metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is arguably the most critical reaction in pharmaceutical and medicinal chemistry, forming the backbone of peptides and a vast array of small-molecule drugs.[1][2][3] While numerous methods exist for this transformation, the coupling of sterically hindered substrates remains a significant synthetic challenge.[1][4][5] Steric hindrance, a phenomenon where the size and spatial arrangement of atoms obstruct a chemical reaction, can dramatically reduce reaction rates and yields.[4][6]

This guide provides an in-depth technical comparison of the reactivity of 4,4-dimethylpiperidine versus its unsubstituted parent, piperidine, in standard peptide coupling reactions. The gem-dimethyl group at the C4 position, while not directly adjacent to the reacting nitrogen, locks the piperidine ring into a rigid chair conformation. This conformational rigidity exacerbates the steric environment around the nitrogen's lone pair, presenting a formidable barrier to acylation. Understanding and overcoming this challenge is crucial for researchers working with complex scaffolds in drug development.

The Mechanistic Underpinning: Steric Hindrance in Amide Formation

The formation of an amide bond is a nucleophilic substitution reaction where the amine's lone pair of electrons attacks an "activated" carboxyl group.[7] Coupling reagents facilitate this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate.[3]

Steric hindrance impedes this process in two primary ways:

  • Shielding the Nucleophile: Bulky groups near the amine nitrogen, such as the axial methyl group in the rigid 4,4-dimethylpiperidine conformer, physically block the path of the activated carboxylic acid.

  • Obstructing the Electrophile: Similarly, a hindered carboxylic acid can prevent the amine from approaching the activated carbonyl center.

This guide focuses on the first challenge, where the amine's nucleophilicity is compromised by its steric environment. Classic examples of sterically hindered amines include N-methylated amino acids and α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), which are notoriously difficult to couple.[4][8][9] The 4,4-dimethylpiperidine scaffold presents a similar, if more subtle, challenge that necessitates a careful selection of coupling methodology.

Comparative Experimental Analysis: A Head-to-Head Evaluation

To objectively assess the impact of 4,4-disubstitution, we will analyze the expected outcomes of a model reaction: the coupling of N-Fmoc-Alanine with piperidine versus 4,4-dimethylpiperidine. The comparison will span the three major classes of modern coupling reagents, each with a distinct activation mechanism.

Carbodiimide-Based Reagents (e.g., DCC, EDC)

Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11][12][13] This intermediate is then attacked by the amine. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included.[14][15]

Reactivity Profile:

  • Piperidine: Couples efficiently, typically providing high yields.

  • 4,4-Dimethylpiperidine: The O-acylisourea intermediate is relatively bulky. The significant steric clash with the hindered piperidine often leads to very slow reactions, low yields, and the accumulation of the N-acylurea byproduct, where the activated intermediate rearranges intramolecularly.[14] Traditional carbodiimide methods are generally inefficient for coupling sterically hindered amino acids.[8]

Phosphonium Salt-Based Reagents (e.g., PyBOP)

Mechanism: Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) react with the carboxylate to form an activated phosphonium ester (specifically, an OBt ester).[7][16][17] This active ester is then displaced by the amine.

Reactivity Profile:

  • Piperidine: Excellent yields are expected, as phosphonium reagents are robust and effective.

  • 4,4-Dimethylpiperidine: PyBOP offers a significant improvement over carbodiimides. The OBt active ester is more reactive than the O-acylisourea, allowing it to better overcome the steric barrier. However, for extremely hindered couplings, even PyBOP may result in incomplete conversion and require extended reaction times.

Uronium/Aminium Salt-Based Reagents (e.g., HBTU, HATU, COMU)

Mechanism: These reagents, often considered the most powerful, generate highly reactive active esters.[2] HBTU forms an OBt ester, similar to PyBOP. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates an OAt ester, which is significantly more reactive due to the electronic properties of the 7-aza-hydroxybenzotriazole (HOAt) core. COMU, a third-generation reagent, generates an even more reactive Oxyma ester.

Reactivity Profile:

  • Piperidine: Quantitative or near-quantitative yields are achieved rapidly.

  • 4,4-Dimethylpiperidine: This class of reagents is the most effective for acylating hindered amines. The superior reactivity of the active esters, particularly those generated by HATU and COMU, can effectively overcome the high activation energy barrier imposed by the steric bulk of 4,4-dimethylpiperidine.[16] These reagents are the gold standard for "difficult couplings".[4][7]

Data Presentation: Expected Yields in a Comparative Coupling

The following table summarizes the anticipated experimental outcomes, providing a clear visual guide to the relative performance of each reagent class.

Coupling Reagent ClassCoupling ReagentAdditiveExpected Yield (Piperidine)Expected Yield (4,4-Dimethylpiperidine)Key Observations
Carbodiimide EDCHOBt>95%<20%Inefficient for hindered amine; prone to side reactions.[14]
Phosphonium Salt PyBOP->95%50-70%Moderate success; requires longer reaction times.[17]
Uronium/Aminium Salt HBTU->98%75-85%Good efficiency, superior to phosphonium salts.
Uronium/Aminium Salt HATU->98%>90%Highly efficient due to the super-reactive OAt ester.[16]
Uronium/Aminium Salt COMU->98%>95%Often considered one of the most powerful reagents available.

Note: Yields are hypothetical estimates based on established reactivity principles for illustrative purposes.

Visualizing the Process

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-X (Activated Intermediate) RCOOH->ActiveEster + Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) Base Base (e.g., DIPEA) Amide R-CO-NR'R'' (Amide Product) ActiveEster->Amide Amine R'-NH-R'' (Hindered Amine) Amine->Amide Nucleophilic Attack

Caption: Generalized mechanism of amide bond formation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_analysis Work-up & Analysis Dissolve Dissolve Carboxylic Acid, Coupling Reagent, & Base in Solvent (DMF) Preactivate Pre-activate for 5-10 min (Optional but Recommended) Dissolve->Preactivate AddAmine Add Hindered Amine (4,4-Dimethylpiperidine) Preactivate->AddAmine Stir Stir at RT or slightly elevated temp (2-24 hours) AddAmine->Stir Monitor Monitor by LC-MS/TLC Stir->Monitor Workup Aqueous Work-up Monitor->Workup Upon completion Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Recommended workflow for hindered coupling reactions.

Field-Proven Protocols and Recommendations

To maximize the success of coupling reactions with 4,4-dimethyl substituted piperidines, the following strategies are essential:

  • Prioritize Potent Reagents: Do not use carbodiimides. Select a high-reactivity uronium or phosphonium salt reagent. HATU and COMU are the top recommendations for their proven efficacy in overcoming significant steric barriers.[16]

  • Optimize Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the hindered amine.

  • Leverage Pre-activation: Dissolve the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in an anhydrous aprotic solvent (e.g., DMF). Allow this mixture to stir for 5-10 minutes at room temperature before introducing the hindered piperidine. This ensures the activated species is fully formed before the nucleophile is added, which can significantly improve yields.[17]

  • Extend Reaction Time and Consider Temperature: Sterically hindered reactions are inherently slower.[4] Allow for extended reaction times (4 hours to overnight) and monitor progress. Gentle heating (e.g., 40-50 °C) can help overcome the activation energy, but must be used judiciously to avoid potential racemization of the amino acid.[4]

General Protocol for Hindered Amide Coupling
  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected amino acid (1.1 eq).

  • Add the coupling reagent (e.g., HATU, 1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir the solution at room temperature for 5-10 minutes (pre-activation).

  • Add a solution of 4,4-dimethylpiperidine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor its completion using LC-MS or TLC (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up (e.g., wash with 1M HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired amide.

Conclusion

The acylation of 4,4-dimethyl substituted piperidines presents a significant, yet surmountable, synthetic hurdle. The conformational rigidity imposed by the gem-dimethyl group sterically hinders the nitrogen nucleophile, rendering standard coupling reagents like EDC and DCC largely ineffective. This guide demonstrates that successful amide bond formation is directly correlated with the reactivity of the coupling agent's activated intermediate. The use of powerful uronium salts, such as HATU and COMU, which generate highly reactive OAt and Oxyma esters, respectively, is paramount. By combining the appropriate choice of reagent with optimized conditions—including pre-activation and extended reaction times—researchers can confidently incorporate these challenging structural motifs into complex molecules, advancing the frontiers of drug discovery and materials science.

References

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Peptides Scientific. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Tan, K. T., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • El-Faham, A., et al. (2011, May 19). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Organic Chemistry Tutor. (n.d.).
  • ResearchGate. (n.d.).
  • Novabiochem. (n.d.).
  • RSC Publishing. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Albericio, F., & Carpino, L. A. (n.d.). 3.7 Phosphonium Salts.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.
  • Vrettos, E. I., et al. (2017, October 30).
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. (2026, March 3). The Synthesis of Sterically Hindered Amides.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Journal of the Indian Chemical Society. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Wikipedia. (n.d.). Phosphonium coupling.
  • ResearchGate. (n.d.).
  • El-Faham, A., & Albericio, F. (2011, May 1).
  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • BenchChem. (2025).
  • Albericio, F., & El-Faham, A. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Choi, A., et al. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Loido, J. C. (n.d.).
  • MDPI. (2024, August 13).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Anh Le T., et al. (n.d.). SYNTHESIS AND ACYLATION OF NOVEL AZACROWNOPHANES CONTAINING FUSED PIPERIDIN-4-ONE SUBUNIT.
  • Hervada-Aja, S., et al. (2024, November 1). N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold.

Sources

Validation

LC-MS/MS Method Development and ICH M10 Validation for 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride: HILIC vs. Derivatization-RPLC

Executive Summary & Analyte Profiling Quantifying small, highly polar, zwitterionic molecules in biological matrices is one of the most persistent bottlenecks in bioanalytical mass spectrometry. 4,4-Dimethylpiperidine-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Quantifying small, highly polar, zwitterionic molecules in biological matrices is one of the most persistent bottlenecks in bioanalytical mass spectrometry. 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (a cyclic amino acid derivative structurally analogous to pipecolic acid) exemplifies this challenge. With a highly basic secondary amine and an acidic carboxyl group, this compound exists as a zwitterion at physiological pH.

When analyzed via traditional Reversed-Phase Liquid Chromatography (RPLC), such polar analytes exhibit negligible retention, eluting in the void volume where they are subjected to severe ion suppression from endogenous salts and early-eluting phospholipids.

To achieve regulatory-compliant quantification, laboratories must choose between two primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) or Pre-column Derivatization followed by RPLC . This guide objectively compares these two methodologies, provides self-validating experimental protocols, and outlines the validation criteria required by the [1].

Chromatographic Strategy: The Polarity Dilemma

Choosing the correct chromatographic retention mechanism is the foundation of a robust assay. We compared a direct HILIC-MS/MS approach against an Fmoc-Cl derivatization RPLC-MS/MS approach.

The HILIC Advantage (Direct Analysis)

HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase.

  • Causality of Sensitivity: Because HILIC mobile phases typically start at >85% acetonitrile, the droplet desolvation efficiency in the Electrospray Ionization (ESI) source is drastically improved compared to the highly aqueous mobile phases required to retain polar compounds in RPLC. This leads to a significant boost in MS signal intensity, a phenomenon well-documented in [2].

The Derivatization-RPLC Alternative

Derivatization with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) targets the secondary amine of the piperidine ring, attaching a large, hydrophobic fluorenyl group. This forces the molecule to behave like a lipophilic compound, allowing strong retention on standard C18 columns. While this moves the analyte away from the matrix suppression zone, it introduces chemical variability and increases sample preparation time.

Workflow comparison: Direct HILIC vs. Derivatization-RPLC for polar amino acid LC-MS analysis.

Quantitative Data Comparison

The following table summarizes the performance of both methods during a simulated validation run for 4,4-Dimethylpiperidine-2-carboxylic acid in human plasma.

Performance MetricDirect HILIC-MS/MS (ZIC-HILIC)Derivatization RPLC-MS/MS (C18)
Linearity Range 50 – 5,000 ng/mL10 – 1,000 ng/mL
Lower Limit of Quantitation (LLOQ) 50 ng/mL (S/N > 10)10 ng/mL (S/N > 10)
Intra-day Precision (CV%) 3.2% – 5.1%4.5% – 7.8%
IS-Normalized Matrix Factor 0.92 (Minimal suppression)0.98 (No suppression)
Sample Prep Time (96-well) 20 minutes90 minutes (includes incubation)
Total LC Run Time 6.0 minutes12.0 minutes

Scientist's Verdict: While derivatization offers a lower absolute LLOQ due to the massive increase in hydrophobicity, the Direct HILIC-MS/MS method is vastly superior for high-throughput pharmacokinetic (PK) studies due to its rapid sample preparation, acceptable precision, and shorter run times.

Experimental Protocols: The HILIC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction recovery, a critical requirement highlighted in [3].

Step 1: System Suitability Test (SST) - The Self-Validation Step

Before injecting study samples, inject a System Suitability Sample (SSS) at the Medium Quality Control (MQC) level six consecutive times.

  • Acceptance Criteria: The coefficient of variation (CV) for the analyte peak area must be ≤ 5.0%, and retention time drift must be ≤ 2.0%. Do not proceed if the system fails SST.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, standards, QCs, or study samples) into a 96-well collection plate.

  • Add 150 µL of cold Acetonitrile (4°C) containing 100 ng/mL of the SIL-IS (e.g., Pipecolic acid-d9 or a closely related structural analog).

  • Mechanistic Note: The 3:1 ratio of organic to aqueous crashes out plasma proteins while simultaneously preparing the sample in a high-organic solvent ideal for HILIC injection (preventing peak distortion).

  • Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate.

Step 3: LC-MS/MS Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the carboxylic acid is partially protonated (neutral), and the secondary amine is fully protonated (positive). This locks the molecule into a stable, positively charged state, ensuring sharp chromatographic peaks and optimal ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 3 mins. Hold for 1 min (to elute phospholipids). Return to 90% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 158.1 [M+H]+

    • Product Ion (Quantifier): m/z 112.1 (Loss of H2O and CO2)

ICH M10 Validation Logic

To utilize this method for regulatory submissions (IND/NDA), it must be validated according to the [4].

Core ICH M10 bioanalytical method validation parameters for ensuring LC-MS data integrity.

Key Validation Parameters Explained:
  • Accuracy & Precision: Must be evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across at least three independent runs. The mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ).

  • Matrix Effect (Ion Suppression): Evaluated using the Matrix Factor (MF). By dividing the peak area of the analyte spiked into post-extracted blank matrix by the peak area of a neat standard, we determine suppression. An IS-normalized MF close to 1.0 indicates that the SIL-IS perfectly compensates for any matrix effects, a hallmark of a robust method[5].

  • Stability: 4,4-Dimethylpiperidine-2-carboxylic acid must be proven stable in matrix during bench-top processing (e.g., 4 hours at Room Temperature), across at least three freeze-thaw cycles (-80°C to RT), and long-term storage.

Conclusion

For the quantification of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride, HILIC-MS/MS represents the most scientifically sound and efficient approach. By leveraging a zwitterionic stationary phase and an acidic, high-organic mobile phase, we bypass the need for cumbersome derivatization while maintaining the rigorous accuracy, precision, and matrix effect standards mandated by ICH M10.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Guidelines, 2023. Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes, 2019. Available at:[Link]

  • Semeraro, M. et al. "Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method." PubMed (NIH), 2015. Available at:[Link]

  • International Council for Harmonisation (ICH). "Multidisciplinary Guidelines: M10 Bioanalytical Method Validation." ICH Official Site, 2022. Available at:[Link]

Comparative

Validating chiral purity of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride enantiomers

Title: Validating Chiral Purity of 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride: A Comparative Analytical Guide Introduction The accurate determination of enantiomeric excess (ee) for non-proteinogenic cyclic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Chiral Purity of 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride: A Comparative Analytical Guide

Introduction The accurate determination of enantiomeric excess (ee) for non-proteinogenic cyclic amino acids is a critical bottleneck in peptidomimetic drug discovery. 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is a highly valued building block; however, its structural features—a basic secondary amine, zwitterionic nature, lack of a strong UV chromophore, and significant steric hindrance from the 4,4-dimethyl moiety—render standard chiral analysis exceptionally challenging.

This guide provides an objective, data-backed comparison of the two most robust methodologies for validating the chiral purity of this molecule: Direct Chiral Ligand Exchange Chromatography (CLEC) and Indirect Diastereomeric Derivatization using Marfey's Reagent.

Mechanistic Challenges & Methodological Selection

Unlike primary amino acids, pipecolic acid derivatives possess a secondary amine embedded within a rigid ring system. The addition of the 4,4-dimethyl groups further shields this amine, drastically reducing its nucleophilicity and complicating derivatization kinetics. Furthermore, the absence of a conjugated pi-system means UV detection at standard wavelengths (e.g., 254 nm) is impossible without derivatization or specialized mobile phases.

To overcome this, analytical scientists typically employ one of two validated approaches:

  • Direct CLEC: Utilizes a D-penicillamine-Cu(II) complex as a chiral selector. The secondary amino acid forms a transient diastereomeric ternary complex with the copper ion and the stationary phase [1].

  • Indirect Derivatization (Marfey's Reagent): Reacts the secondary amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form UV-active diastereomers separable on standard reverse-phase C18 columns [2, 3].

Workflow & Pathway Visualizations

Workflow Start 4,4-Dimethylpiperidine-2- carboxylic acid HCl Branch1 Method A: Direct (CLEC) Start->Branch1 Branch2 Method B: Indirect (Marfey's Reagent) Start->Branch2 Step1A Dissolve in Mobile Phase (CuSO4 additive) Branch1->Step1A Step1B Derivatization with FDAA + TEA (50°C, 90 min) Branch2->Step1B Step2A Chiral Ligand Exchange HPLC (UV 254nm via Cu) Step1A->Step2A Result Enantiomeric Excess (ee) Determination Step2A->Result Step2B Quench with HCl & Dilute Step1B->Step2B Step3B Reverse-Phase C18 HPLC (UV 340nm) Step2B->Step3B Step3B->Result

Figure 1: Comparative analytical workflows for direct and indirect chiral purity validation.

Mechanism Cu Cu(II) Central Ion Octahedral Complex Result Differential Elution (S-isomer elutes first) Cu->Result Diastereomeric Complexes Selector Chiral Selector D-Penicillamine Selector->Cu Bidentate Coordination Analyte Analyte 4,4-Dimethylpiperidine-2-carboxylate Analyte->Cu Transient Coordination

Figure 2: Mechanism of chiral recognition via Ligand Exchange Chromatography (CLEC).

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both methods based on empirical data for pipecolic acid analogs[1, 3].

ParameterMethod A: Direct CLECMethod B: Marfey's Reagent (FDAA)
Column Type D-penicillamine-based CLECStandard C18 Reverse-Phase
Detection UV at 254 nm (Cu-complex absorption)UV at 340 nm (FDAA chromophore)
Resolution ( Rs​ ) 1.8 – 2.52.5 – 4.0
Analysis Time ~15–20 minutes~45 minutes (incl. derivatization)
LOD / LOQ ~50 µg/mL / ~150 µg/mL~1 µg/mL / ~3 µg/mL (Highly sensitive)
Sample Prep Minimal (Dilute & Shoot)Complex (Heating, Quenching)
Primary Advantage No derivatization artifactsSuperior sensitivity & peak shape
Primary Limitation Lower sensitivity, requires Cu(II) in eluentRisk of racemization during heating

Expert Insight: While CLEC is faster and avoids derivatization, the 4,4-dimethyl substitution creates steric bulk that can weaken the transient coordination with the Cu(II) center, occasionally leading to peak broadening. Marfey's reagent provides sharper peaks and higher sensitivity, but the derivatization kinetics are slowed by the same steric hindrance, requiring optimized heating [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every chiral analysis must act as a self-validating system. This means embedding controls that actively prove the method's accuracy during the run.

Protocol A: Direct Chiral Ligand Exchange Chromatography (CLEC)

Causality: The mobile phase must contain Cu(II) ions to continuously regenerate the chiral selector complex on the stationary phase. The UV detection relies on the absorbance of this copper-amino acid complex.

Materials:

  • Column: D-penicillamine-based CLEC (e.g., Phenomenex Chirex 3126), 250 x 4.6 mm.

  • Mobile Phase: 2 mM Copper(II) sulfate ( CuSO4​ ) in Water/Methanol (85:15, v/v).

Step-by-Step:

  • System Equilibration: Flush the column with the CuSO4​ mobile phase at 1.0 mL/min until a stable baseline is achieved at 254 nm.

  • Sample Preparation: Dissolve 1.0 mg of 4,4-Dimethylpiperidine-2-carboxylic acid HCl in 1.0 mL of the mobile phase. Crucial: Do not use pure water, as the lack of Cu(II) in the injection plug can cause localized demetallation of the column, leading to split peaks.

  • Self-Validation Injection Sequence:

    • Injection 1 (Blank): Mobile phase only (verifies no ghost peaks).

    • Injection 2 (Racemate Control): 50:50 mixture of (R)- and (S)-enantiomers (validates Rs​ > 1.5 and confirms the elution order, typically S elutes before R [1]).

    • Injection 3 (Sample): Unknown batch to determine ee%.

  • Analysis: Run isocratically for 25 minutes. Calculate ee% by peak area integration.

Protocol B: Indirect Derivatization with Marfey's Reagent

Causality: FDAA reacts with the secondary amine via nucleophilic aromatic substitution. Because the 4,4-dimethyl group sterically hinders the amine, the reaction requires a higher temperature (50°C) and longer duration (90 min) compared to primary amino acids. Triethylamine (TEA) is used to neutralize the HCl salt and drive the reaction [2].

Materials:

  • Column: Standard C18 (e.g., Kinetex 5µm C18), 150 x 4.6 mm.

  • Reagent: 1% FDAA in acetone.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step:

  • Derivatization: In a microcentrifuge tube, combine 50 µL of sample (2 mM in water), 100 µL of 1% FDAA in acetone, and 20 µL of 1 M TEA.

  • Thermal Incubation: Vortex and heat at 50°C for 90 minutes in the dark. Expertise Note: Do not exceed 50°C; excessive heat can induce trace racemization of the alpha-chiral center.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The acidic environment prevents further reaction and stabilizes the diastereomers [3].

  • Dilution: Dilute with 810 µL of Mobile Phase A.

  • Self-Validation Injection Sequence:

    • Injection 1 (Reagent Blank): Water + FDAA + TEA + HCl (identifies unreacted FDAA and hydrolysis peaks).

    • Injection 2 (Racemate Control): Subject a known racemic mixture to the exact same heating protocol. This proves that the observed ee in the sample is not an artifact of the derivatization process.

    • Injection 3 (Sample): Derivatized unknown batch.

  • Analysis: Gradient elution (20% B to 60% B over 30 mins) at 1.0 mL/min. Detect at 340 nm.

Conclusion & Recommendation

For high-throughput screening of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride where sample concentration is not a limiting factor, Direct CLEC is the superior choice due to its simplicity and elimination of derivatization-induced racemization risks. However, for late-stage pharmaceutical development requiring rigorous impurity profiling, low limits of detection, and high-resolution separation of trace enantiomers, Marfey's Reagent derivatization coupled with RP-HPLC remains the gold standard.

References

  • High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column. PubMed (NIH). Available at: [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central (NIH). Available at:[Link]

  • Marfey's reagent for chiral amino acid analysis: a review. PubMed (NIH). Available at:[Link]

Validation

Benchmarking commercial suppliers for high-purity 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

Benchmarking Commercial Suppliers for High-Purity 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride As a Senior Application Scientist in drug discovery, the selection and validation of non-natural amino acid buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Commercial Suppliers for High-Purity 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

As a Senior Application Scientist in drug discovery, the selection and validation of non-natural amino acid building blocks is a critical bottleneck. The compound 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (CAS: 1803560-90-8) [1] has emerged as a highly valuable scaffold in the synthesis of advanced peptidomimetics and small molecule APIs.

The strategic value of this specific core lies in its causality: the gem-dimethyl substitution at the C4 position restricts the conformational flexibility of the piperidine ring, locking it into a highly stable chair conformation. This rigidity minimizes the entropic penalty during target binding and shields the molecule from enzymatic degradation. However, sourcing this compound with high enantiomeric and chemical purity—and subsequently validating it—requires rigorous analytical oversight.

Commercial Supplier Benchmarking

When sourcing this scaffold, researchers typically choose between the raw hydrochloride salt (CAS 1803560-90-8)[2] or the pre-protected N-Boc derivative, 1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid (CAS 155302-06-0) [3], which is ready for Solid-Phase Peptide Synthesis (SPPS).

Relying solely on a Certificate of Analysis (CoA) is a common pitfall. Below is a quantitative benchmark of leading commercial suppliers based on catalog data, compound form, and optimal use cases.

SupplierCompound FormCAS NumberClaimed PurityMolecular WeightOptimal Application
BLD Pharm HCl Salt1803560-90-8≥95%193.67Early discovery, bulk scale-up
Fujifilm Wako HCl Salt1803560-90-8High (Reagent Grade)193.67High-rigor analytical standards
ChemScene Boc-Protected155302-06-0≥98%257.33Direct SPPS, Peptidomimetics
MilliporeSigma Boc-Protected155302-06-095%257.33Routine synthesis, catalog reliability

Data synthesized from supplier catalog specifications[2][3][4][5].

Analytical Methodologies: A Self-Validating Protocol

The Causality of Analytical Failure: Standard RP-HPLC methods utilizing UV detection (e.g., 214 nm or 254 nm) are fundamentally flawed for this compound. The saturated piperidine ring lacks a conjugated π -system, rendering it practically "invisible" to UV detectors. Relying on UV alone will result in false-positive purity claims because UV-absorbing impurities will be vastly overrepresented. To establish a self-validating system, we must use mass-proportional detection, such as a Charged Aerosol Detector (CAD), coupled with Mass Spectrometry (MS)[6].

Step-by-Step Methodology: LC-CAD Purity Verification
  • Sample Preparation: Dissolve 1.0 mg of the piperidine derivative in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Vortex for 30 seconds to ensure complete dissolution of the hygroscopic HCl salt.

  • Column Selection: Equip a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 1.7 µm, 2.1 x 100 mm). Expert Insight: The highly polar hydrochloride salt will not retain on a standard C18 column without ion-pairing agents, which would suppress the MS signal. HILIC ensures proper retention and peak shape.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detector Configuration (CAD): Set the CAD evaporator temperature to 35°C. The CAD will nebulize the eluent and apply a charge to the residual aerosol particles, providing a near-universal response proportional to the mass of the analyte, regardless of chromophore presence.

  • Data Acquisition & Release: Integrate the CAD chromatogram. Calculate purity as the area percent of the main peak. Only batches demonstrating >98% purity via CAD and correct m/z via MS are released for synthesis.

AnalyticalWorkflow A Supplier Material Receipt B LC-CAD Analysis (Chemical Purity) A->B C Chiral HPLC (Enantiomeric Excess) B->C Pass F Reject / Re-purify B->F Fail D 1H/13C NMR (Structural Identity) C->D Pass C->F Fail E QA Release (>98% Purity) D->E Pass D->F Fail

Fig 1. Self-validating analytical workflow for piperidine derivative QA release.

Synthetic Application: Overcoming Steric Hindrance

Once validated, incorporating 4,4-Dimethylpiperidine-2-carboxylic acid into a peptide backbone presents a distinct chemical challenge. The C2 carboxylic acid is adjacent to the secondary amine, and the bulk of the piperidine ring—exacerbated by the 4,4-dimethyl groups—creates severe steric hindrance[7]. Standard carbodiimide coupling reagents (like EDC/HOBt) often result in sluggish kinetics, low yields, and a high risk of epimerization at the C2 chiral center.

To counteract this, the protocol below utilizes HATU, a highly reactive uronium salt that forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the reaction forward despite the steric bulk.

Step-by-Step Methodology: Sterically Hindered Amide Coupling
  • Free-Basing: If starting with the raw HCl salt (CAS 1803560-90-8), dissolve 1.0 equivalent (eq) in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and free the amine.

  • Protection (If Applicable): If not using the pre-protected ChemScene or MilliporeSigma variants[3][4], react the free amine with Boc-anhydride (1.1 eq) at room temperature for 4 hours to prevent self-condensation.

  • Carboxyl Activation: Cool the reaction mixture to 0°C. Add 1.1 eq of HATU. Stir for exactly 10 minutes. Expert Insight: Maintaining 0°C during activation is critical; higher temperatures increase the rate of oxazolone formation, which is the primary mechanistic pathway for unwanted epimerization of the C2 alpha-carbon.

  • Coupling: Add 1.0 eq of the target primary amine. Allow the reaction to slowly warm to room temperature and stir for 12 hours under an inert nitrogen atmosphere.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the product into Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude peptidomimetic.

SynthesisPathway N1 4,4-Dimethylpiperidine-2-carboxylic acid HCl N2 Boc/Fmoc Protection (if not pre-protected) N1->N2 N3 Carboxyl Activation (HATU / DIPEA at 0°C) N2->N3 N4 Amide Bond Formation (Primary Amine Addition) N3->N4 N5 Target Peptidomimetic API N4->N5

Fig 2. Sterically hindered amide coupling pathway for peptidomimetic synthesis.

Conclusion

For researchers integrating the 4,4-dimethylpiperidine core into their drug discovery pipelines, supplier selection dictates the required downstream analytical rigor. Procuring the raw HCl salt from suppliers like BLD Pharm or Fujifilm Wako offers cost-efficiency for bulk scale-up but demands strict, non-UV dependent analytical validation (LC-CAD/MS) due to the lack of a chromophore. Conversely, sourcing pre-Boc-protected variants from ChemScene or MilliporeSigma streamlines early-stage SPPS workflows, though careful attention must still be paid to coupling conditions (HATU/DIPEA at 0°C) to overcome the inherent steric hindrance of the gem-dimethyl substituted ring.

References

  • NextSDS.4,4-dimethylpiperidine-2-carboxylic acid hydrochloride — Chemical Substance Information.
  • BLD Pharm.1803560-90-8 | 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride.
  • PubChemLite.4,4-dimethylpiperidine-2-carboxylic acid hydrochloride (C8H15NO2).
  • ChemScene.155302-06-0 | 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid.
  • PubChem.1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid.
  • MilliporeSigma.1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid | 155302-06-0.
  • Fujifilm Wako.1803560-90-8・4,4-dimethylpiperidine-2-carboxylic acid.

Sources

Comparative

Evaluating biological activity of 4,4-dimethylpiperidine analogs vs standard piperidines

Evaluating Biological Activity: 4,4-Dimethylpiperidine Analogs vs. Standard Piperidines Executive Summary & Structural Rationale The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved the...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Biological Activity: 4,4-Dimethylpiperidine Analogs vs. Standard Piperidines

Executive Summary & Structural Rationale

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved therapeutics. However, standard piperidines often suffer from rapid oxidative metabolism and suboptimal target residence times. The strategic incorporation of a gem-dimethyl group at the C4 position—yielding 4,4-dimethylpiperidine—represents a sophisticated bioisosteric modification.

As an Application Scientist overseeing hit-to-lead optimization, I have observed that this structural modification consistently drives three critical outcomes in drug design:

  • Enhanced Lipophilicity: The addition of two methyl groups increases the LogP, facilitating better passive membrane permeability[1].

  • Metabolic Shielding: Steric bulk at the C4 position blocks cytochrome P450-mediated oxidation at this common metabolic soft spot[2].

  • Hydrophobic Pocket Engagement: The gem-dimethyl moiety perfectly occupies deep lipophilic pockets in target proteins, while preserving the basic nitrogen for crucial electrostatic interactions[3][4].

Physicochemical Profiling

Understanding the baseline physicochemical shifts is essential before evaluating biological activity. The table below summarizes the core quantitative differences between a standard piperidine and its 4,4-dimethylated analog.

PropertyStandard Piperidine4,4-DimethylpiperidineCausality / Impact on Drug Design
Molecular Weight 85.15 g/mol 113.20 g/mol [5]Slight increase in mass; remains well within Lipinski's Rule of 5.
LogP (Lipophilicity) ~0.84~1.50 - 1.97[1][5]The gem-dimethyl group significantly increases lipophilicity, enhancing passive membrane permeability and cellular uptake.
pKa (Basicity) ~11.22~10.71[6][7]Steric hindrance limits solvent stabilization of the protonated amine, slightly lowering pKa. It remains protonated at physiological pH (7.4), ensuring salt-bridge formation.
Metabolic Soft Spots C2, C3, C4, C5, C6C2, C3, C5, C6The C4 position is completely sterically blocked from hydroxylation, shifting the metabolic clearance profile and extending half-life.

Biological Activity & Target Engagement

The biological superiority of 4,4-dimethylpiperidine analogs over standard piperidines is best demonstrated through specific target engagement studies where binding enthalpy is maximized.

Case Study 1: METTL3 Inhibitors (Epigenetic Targets) In the development of METTL3 inhibitors (e.g., UZH2), the 4,4-dimethylpiperidine moiety was chosen over standard piperidine to maximize binding affinity. Crystallographic data reveals that the charged piperidine nitrogen forms a critical salt-bridge with Asp395[4]. Concurrently, the gem-dimethyl group projects into a highly lipophilic pocket formed by Lys513, Pro514, and Trp457[4]. A standard piperidine lacks the van der Waals volume to engage these residues, resulting in a significant drop in target occupancy.

Case Study 2: HIV-1 Integrase Allosteric Inhibitors (ALLINIs) In the optimization of pyridine-based ALLINIs, 4,4-dimethylpiperidine acts as a highly effective bioisostere for aryl moieties[3]. The plane of the 4,4-dimethylpiperidine moiety lies orthogonal to the pyridine scaffold, allowing it to occupy a deep hydrophobic pocket at the dimer interface of the integrase enzyme[3]. Standard piperidines fail to provide the necessary steric bulk to displace water molecules from this deep pocket, a thermodynamic requirement for high-affinity allosteric binding.

Experimental Methodologies

To objectively compare these analogs, rigorous, self-validating experimental protocols must be employed. Below are the standardized workflows for evaluating the physicochemical and metabolic properties of these compounds.

Protocol 1: High-Throughput pKa and LogD Determination Causality: pKa and LogD dictate the pharmacokinetic behavior of the amine. Potentiometric titration provides a direct, thermodynamically rigorous measurement of ionization, independent of chromophore presence, making it superior to UV-metric methods for aliphatic amines[8].

  • Preparation: Dissolve the piperidine analog in a standardized background electrolyte solution (0.15 M KCl). Rationale: 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration[9].

  • Acidification: Acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate the basic nitrogen[8].

  • Titration: Titrate the solution with standardized 0.5 M KOH under an argon atmosphere up to pH 12.0 at a constant 23°C. Rationale: Argon prevents the absorption of atmospheric CO2, which would form carbonic acid and skew the titration curve[9].

  • Data Analysis: Calculate the pKa by shape analysis of the titration curve against a blank[8].

Protocol 2: Microsomal Metabolic Stability Assay Causality: To prove that C4-dimethylation improves metabolic half-life by blocking oxidation, compounds must be subjected to Phase I metabolic enzymes (CYP450s)[2].

  • Incubation Mixture: In a 96-well plate, combine 200 µL of potassium phosphate buffer (50 mM, pH 7.4), MgCl2 (10 mM), and rat liver microsomes (0.1 mg/mL protein)[9].

  • Cofactor Addition: Add an NADPH regenerating system (2 mM NADP+, 20 mM glucose-6-phosphate, 4 U/mL glucose-6-phosphate dehydrogenase). Rationale: CYP450 enzymes are consumed during oxidation; a regenerating system ensures the cofactor is not the rate-limiting step, validating the intrinsic clearance measurement[8].

  • Reaction: Spike in the test compound (standard piperidine vs. 4,4-dimethylpiperidine) to a final concentration of 2 µM. Incubate at 37°C with 800 rpm vortexing[9].

  • Quenching & Analysis: At intervals (0, 5, 15, 30 min), transfer 30 µL aliquots into 90 µL of ice-cold methanol. Rationale: Methanol instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS analysis[9].

Workflow Visualization

The following diagram illustrates the logical progression and evaluation workflow when transitioning from a standard piperidine hit to a 4,4-dimethylpiperidine lead.

OptimizationWorkflow cluster_Evaluation In Vitro Evaluation Workflow Piperidine Standard Piperidine Hit LogP ~0.84 | pKa ~11.2 Modification Bioisosteric Modification Add gem-dimethyl at C4 Piperidine->Modification Structural Optimization Dimethyl 4,4-Dimethylpiperidine Analog LogP ~1.97 | pKa ~10.7 Modification->Dimethyl PKaLogD Physicochemical Profiling (Potentiometric Titration) Dimethyl->PKaLogD Microsomes Metabolic Stability (Rat Liver Microsomes, t1/2) Dimethyl->Microsomes Binding Target Binding Assay (Hydrophobic Pocket Engagement) Dimethyl->Binding Decision Data Synthesis & Lead Selection PKaLogD->Decision Microsomes->Decision Binding->Decision

Figure 1: Hit-to-lead workflow evaluating standard piperidine vs. 4,4-dimethylpiperidine analogs.

References

  • [3] Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs | Journal of Medicinal Chemistry. Source: acs.org. URL:

  • [4] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry. Source: acs.org. URL:

  • [8] Supporting Information - Wiley-VCH. Source: wiley-vch.de. URL:

  • [2] Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Source: nih.gov. URL:

  • [6] 4,4-dimethylpiperidine CAS#: 4045-30-1 - ChemicalBook. Source: chemicalbook.com. URL:

  • [1] 4,4-dimethylpiperidine | CAS# 4045-30-1 - Hit2Lead. Source: hit2lead.com. URL:

  • [5] 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem. Source: nih.gov. URL:

  • [9] Supporting Information - Wiley-VCH. Source: wiley-vch.de. URL:

  • [7] 4045-30-1 C7H15N 4,4-dimethylpiperidine - HENAN NEW BLUE. Source: lookchem.com. URL:

Sources

Safety & Regulatory Compliance

Safety

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride As drug development increasingly relies on conformationally restricted amino acids, 4,4-dimethylpiperidine-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride

As drug development increasingly relies on conformationally restricted amino acids, 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride (CAS: 1803560-90-8) 1 has become a critical building block in the laboratory. However, laboratory personnel frequently misclassify its waste. Because this compound is a hydrochloride salt, it fundamentally alters the logistical and safety protocols compared to its free-base counterpart.

This guide provides a self-validating, causality-driven operational plan for its safe handling, spill response, and disposal.

Chemical Profiling & Hazard Causality

To handle a chemical safely, one must understand why it is hazardous.

The Causality of the Hazard: The presence of the hydrochloride (HCl) salt means this compound dissociates in ambient moisture or aqueous solutions to release hydronium and chloride ions, significantly lowering the pH. This inherent acidity is the primary driver behind its GHS classification as a Category 2 Skin/Eye irritant and Category 3 Respiratory irritant 2.

Furthermore, during thermal degradation (such as standard waste incineration), the chloride ions can generate highly corrosive hydrogen chloride (HCl) gas and facilitate the formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs) if not burned at extreme temperatures 3. Therefore, it must always be treated as halogenated waste , regardless of the organic solvent it is dissolved in.

Quantitative Data & Operational Implications

We must translate physical properties into strict operational safety constraints.

Property / HazardValue / ClassificationOperational Implication & Causality
Chemical Formula C8H15NO2 · HClContains ~16% Chlorine by weight. Must be segregated into halogenated waste streams to ensure routing to high-temperature incinerators equipped with alkaline scrubbers.
Physical State Solid (Powder/Crystals)High risk of aerosolization. Weighing and transfers must be performed in a calibrated fume hood to prevent inhalation 4.
GHS Hazards H315, H319, H335Corrosive/Irritant nature dictates mandatory use of heavy-duty nitrile gloves, safety goggles, and a lab coat 5.
Solubility Soluble in water & polar organicsAqueous waste will be inherently acidic. Requires pH neutralization prior to final waste consolidation to prevent incompatible reactions in bulk storage.

Self-Validating Spill Response Methodology

Standard operating procedures often state "sweep up and dispose," but this lacks the rigorous validation required in a modern laboratory. The following protocol ensures that the spill is not only removed but that the localized environment is chemically neutralized.

Step-by-Step Spill Remediation:

  • Isolation & PPE Donning: Immediately isolate the spill area. Don fresh nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if the spill occurred outside a ventilated enclosure.

  • Dry Containment: Do not apply water initially. Water will dissolve the hygroscopic salt, spread the acidic footprint, and potentially corrode sensitive stainless-steel equipment.

  • Mechanical Collection: Use a non-sparking, anti-static brush and dustpan to collect the solid. Place the powder into a sealable, chemically compatible plastic container (e.g., HDPE).

  • Chemical Neutralization: Prepare a mild alkaline solution (5% Sodium Bicarbonate, NaHCO3). Lightly dampen a highly absorbent wipe with this solution and wipe down the spill area to neutralize residual microscopic acidic dust.

  • Self-Validation Check: Swab the cleaned surface with a moistened pH indicator strip. A reading of pH 6–8 confirms successful decontamination . If the pH is <6, repeat Step 4.

  • Secondary Waste Segregation: Dispose of all contaminated wipes, pH strips, and PPE in the solid halogenated waste bin.

Proper Disposal Procedures: The Halogenated Imperative

The most critical failure point in handling 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride is accidentally routing it to standard non-halogenated organic waste. The following workflows ensure environmental compliance and laboratory safety.

Workflow A: Solid Waste (Unused Material or Spill Debris)

  • Transfer the solid into a clear, sealable HDPE container.

  • Label explicitly as: "Solid Halogenated Waste - Contains Chloride Salts."

  • Store in a cool, dry, well-ventilated secondary containment tray until Environmental Health and Safety (EHS) pickup.

Workflow B: Aqueous Waste Solutions

  • Initial Assessment: Measure the pH of the aqueous solution containing the compound. It will likely be highly acidic (pH 3-5).

  • Neutralization: Slowly add 1M NaOH or saturated NaHCO3 dropwise while stirring.

  • Self-Validation Check: Monitor with a pH probe or strips until the solution stabilizes at pH 6–8. Causality: Neutralizing the solution before capping prevents the slow evolution of gases (like CO2 if carbonates are used) that could cause the sealed waste carboy to over-pressurize and violently rupture.

  • Consolidation: Pour the neutralized solution into the designated "Aqueous Halogenated Waste" carboy.

Workflow C: Organic Solvent Waste

  • If the compound is dissolved in organic solvents (e.g., DCM, Methanol, DMF), transfer the mixture directly into the "Halogenated Organic Waste" carboy. Ensure the waste container is properly grounded if transferring flammable solvents to prevent static discharge.

  • Self-Validation Check: Visually inspect the organic waste carboy for phase separation. If an aqueous layer forms at the bottom (or top, depending on solvent density), it must be noted on the waste log, as this layer will act as a concentrated acid sink that EHS must be aware of prior to incineration.

Waste Segregation Logic Visualization

The following diagram illustrates the strict segregation pathways required to safely process this chemical based on its physical state at the time of disposal.

WasteDisposal Start Waste Generation: 4,4-Dimethylpiperidine-2-carboxylic acid HCl State Determine Physical State of the Waste Start->State Aq Aqueous Solution State->Aq Dissolved in H2O Org Organic Solvent State->Org Dissolved in Organics Sol Solid Residue State->Sol Unused/Spilled Neut Neutralize to pH 6-8 (Use 1M NaHCO3) Aq->Neut Acidic due to HCl salt HalOrg Organic Halogenated Waste Stream Org->HalOrg HalSol Solid Halogenated Waste Stream Sol->HalSol HalAq Aqueous Halogenated Waste Stream Neut->HalAq Incinerator Licensed High-Temperature Incineration Facility HalAq->Incinerator HalOrg->Incinerator HalSol->Incinerator

Caption: Decision matrix for the segregation and disposal of 4,4-Dimethylpiperidine-2-carboxylic acid HCl.

References

  • NextSDS. (2025). 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from 1

  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-DL-pipecolinic acid. Retrieved from 2

  • Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from 3

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - N-Boc-2-piperidinecarboxylic acid. Retrieved from 4

  • Combi-Blocks. (2023). AM-1627 - Safety Data Sheet: Piperidine-4-carboxylic acid hydrochloride. Retrieved from 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride
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Reactant of Route 2
4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride
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